Product packaging for 3-Cyano-2,4-dinitrobenzoic acid(Cat. No.:CAS No. 1291486-31-1)

3-Cyano-2,4-dinitrobenzoic acid

Cat. No.: B1393608
CAS No.: 1291486-31-1
M. Wt: 237.13 g/mol
InChI Key: PAQNTWFJEWOKAE-UHFFFAOYSA-N
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Description

3-Cyano-2,4-dinitrobenzoic acid is a useful research compound. Its molecular formula is C8H3N3O6 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3N3O6 B1393608 3-Cyano-2,4-dinitrobenzoic acid CAS No. 1291486-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O6/c9-3-5-6(10(14)15)2-1-4(8(12)13)7(5)11(16)17/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQNTWFJEWOKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297590
Record name Benzoic acid, 3-cyano-2,4-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-31-1
Record name Benzoic acid, 3-cyano-2,4-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-cyano-2,4-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Cyano-2,4-dinitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on the analysis of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel benzoic acid derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route would involve the dinitration of a readily available starting material, 3-cyanobenzoic acid. This proposed pathway is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

  • Nitration of 3-Cyanobenzoic Acid:

    • To a stirred solution of concentrated sulfuric acid, 3-cyanobenzoic acid is added portion-wise, maintaining a low temperature with an ice bath.

    • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution, ensuring the temperature does not exceed 10°C.

    • Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours to ensure complete dinitration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification:

    • The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure compound.

It is crucial to note that the nitration of substituted benzoic acids can yield a mixture of isomers. Therefore, careful purification and subsequent structural characterization are essential to isolate and confirm the desired this compound.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound Start 3-Cyanobenzoic Acid Nitration Dinitration (HNO3, H2SO4) Start->Nitration Crude Crude Product (Mixture of Isomers) Nitration->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final

Caption: A flowchart illustrating the proposed synthetic route for this compound.

Structural Elucidation and Data Presentation

The definitive identification of this compound requires a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses, drawing comparisons with structurally similar compounds.

Spectroscopic Data (Predicted)

The expected spectroscopic data for this compound is summarized in the tables below. These predictions are based on known values for related compounds such as 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~ 8.9Doublet~ 9Deshielded by adjacent nitro group and meta to the carboxylic acid and cyano groups.
H-6~ 8.6Doublet~ 9Deshielded by the ortho carboxylic acid and meta to two nitro groups.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 164Typical for a carboxylic acid carbon.
C-CN~ 115Characteristic of a nitrile carbon.
Aromatic C120 - 150Range for substituted benzene ring carbons, with carbons attached to nitro groups being the most deshielded.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong
C≡N (Nitrile)2220 - 2260Medium
N-O (Nitro Asymmetric)1520 - 1560Strong
N-O (Nitro Symmetric)1340 - 1380Strong
C-H (Aromatic)3000 - 3100Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M-H]⁻236.00
[M+Na]⁺259.99

Molecular Formula: C₈H₃N₃O₆, Molecular Weight: 237.13 g/mol

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Logical Workflow for Structural Confirmation

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

Structure Elucidation Workflow

Structure_Elucidation Logical Workflow for Structural Confirmation Synthesis Proposed Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Formula) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Determine Connectivity) Purification->NMR Structure Confirmed Structure of This compound MS->Structure IR->Structure NMR->Structure

Caption: A diagram showing the logical flow of experiments for the confirmation of the chemical structure.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data, based on sound chemical principles and analysis of related compounds, offer a valuable starting point for researchers. The successful synthesis and characterization of this molecule will contribute to the growing library of substituted benzoic acid derivatives and may pave the way for future investigations into its potential applications in drug development and materials science. It is imperative that any future work on this compound includes rigorous experimental validation of the data presented herein.

A Comprehensive Technical Guide to the Solubility of 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-cyano-2,4-dinitrobenzoic acid. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound. Furthermore, it presents a qualitative solubility profile based on the known behavior of structurally similar compounds, namely substituted benzoic acids. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in research and pharmaceutical development.

Introduction

This compound is a complex organic molecule characterized by the presence of a carboxylic acid group, two nitro groups, and a cyano group attached to a benzene ring. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby hindering its clinical application. A thorough understanding of the solubility of this compound in different solvents and across a range of pH values is therefore essential for formulation development, preclinical studies, and ultimately, for its potential therapeutic use.

Predicted Solubility Profile

While specific experimental data for this compound is not available, the solubility of benzoic acid and its derivatives is well-documented. The presence of polar functional groups such as the carboxylic acid, nitro groups, and the cyano group suggests that this compound will exhibit some degree of polarity. However, the overall solubility will be a balance between the hydrophilic character of these groups and the hydrophobic nature of the benzene ring.

Based on the solubility of related compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, a qualitative solubility profile can be predicted. Generally, the solubility of substituted benzoic acids in water is limited but can be significantly influenced by the pH of the medium. As a carboxylic acid, this compound is expected to be more soluble in alkaline solutions due to the formation of a more soluble salt. Its solubility in organic solvents will likely follow the "like dissolves like" principle, with higher solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
WaterSparingly soluble to slightly solubleThe presence of multiple polar groups is countered by the hydrophobic benzene ring.
Aqueous Acid (e.g., 5% HCl)LowThe carboxylic acid group will be protonated, reducing solubility.
Aqueous Base (e.g., 5% NaOH)SolubleFormation of a soluble carboxylate salt.
Polar Protic Solvents (e.g., Methanol, Ethanol)SolubleCapable of hydrogen bonding with the carboxylic acid and nitro groups.
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO)Moderately SolubleDipole-dipole interactions can facilitate dissolution.
Nonpolar Solvents (e.g., Toluene, Hexane)Insoluble to very slightly solubleThe high polarity of the molecule makes it incompatible with nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method will depend on the required accuracy, the properties of the compound, and the available instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[1][2]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose.

  • Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound).

  • Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

  • Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as g/L or mol/L.

Gravimetric_Method_Workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prepare_solution->equilibrate separate Separate Undissolved Solid (Filtration) equilibrate->separate measure_volume Measure Volume of Filtrate separate->measure_volume evaporate Evaporate Solvent measure_volume->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range. It is a sensitive and rapid method for determining solubility.[4][5][6]

Methodology:

  • Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Sample Preparation and Measurement: After filtration, the saturated solution is diluted with the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

  • Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The solubility of the saturated solution is then calculated by taking the dilution factor into account.

UV_Vis_Method_Workflow start Start determine_lambda_max Determine λmax start->determine_lambda_max prepare_saturated_solution Prepare Saturated Solution start->prepare_saturated_solution prepare_calibration_curve Prepare Calibration Curve determine_lambda_max->prepare_calibration_curve filter_solution Filter Saturated Solution prepare_saturated_solution->filter_solution dilute_filtrate Dilute Filtrate filter_solution->dilute_filtrate measure_absorbance Measure Absorbance at λmax dilute_filtrate->measure_absorbance determine_concentration Determine Concentration from Curve measure_absorbance->determine_concentration calculate_solubility Calculate Solubility determine_concentration->calculate_solubility end End calculate_solubility->end

Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.

Potentiometric Titration Method

Given that this compound is a weak organic acid, potentiometric titration is a highly suitable method for determining its solubility, particularly in aqueous solutions of varying pH.[7][8][9][10]

Methodology:

  • Preparation of a Saturated Solution: A saturated solution is prepared in the desired aqueous medium.

  • Titration Setup: A known volume of the filtered saturated solution is placed in a beaker with a pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point of the titration is determined from the point of inflection of the curve.

  • Calculation of Solubility: The concentration of the acid in the saturated solution, which corresponds to its solubility at that pH, is calculated from the volume of titrant required to reach the equivalence point.

Potentiometric_Titration_Workflow start Start prepare_saturated_solution Prepare Saturated Solution start->prepare_saturated_solution filter_solution Filter Saturated Solution prepare_saturated_solution->filter_solution setup_titration Setup Titration (pH electrode, stirrer) filter_solution->setup_titration titrate Titrate with Standardized Base setup_titration->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_equivalence_point Determine Equivalence Point plot_curve->determine_equivalence_point calculate_solubility Calculate Solubility determine_equivalence_point->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Potentiometric Titration Solubility Determination.

Conclusion

References

Theoretical Framework for the Analysis of 3-Cyano-2,4-dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 3-Cyano-2,4-dinitrobenzoic acid. Due to a lack of direct experimental and computational research on this specific molecule, this document leverages data from structurally analogous compounds—including dinitrobenzoic acids and cyanobenzoic acids—to propose methodologies for its synthesis, characterization, and theoretical analysis. The guide details potential synthetic pathways, predictive spectroscopic data, and a robust computational chemistry workflow utilizing Density Functional Theory (DFT). This document serves as a foundational resource for researchers initiating studies on this compound, providing established protocols and expected quantitative data to guide future experimental and theoretical investigations.

Introduction

This compound is a multifaceted aromatic compound featuring a carboxylic acid group, a cyano group, and two nitro groups. This unique combination of functional groups suggests a range of potential applications, from a building block in organic synthesis to a candidate for materials science and pharmaceutical development. The electron-withdrawing nature of the nitro and cyano groups is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

This guide provides a projected technical overview of this compound, drawing on established research of similar compounds to facilitate its future study.

Predicted Physicochemical Properties

Property4-Cyano-3-nitrobenzoic acid3-Cyano-4-nitrobenzoic acid2,4-Dinitrobenzoic acid[1][2]3,5-Dinitrobenzoic acid[3]This compound (Predicted)
Molecular Formula C₈H₄N₂O₄C₈H₄N₂O₄[4][5]C₇H₄N₂O₆[2]C₇H₄N₂O₆C₈H₃N₃O₆
Molecular Weight ( g/mol ) 192.13192.13[4]212.12[1]212.12[3]~237.12
Melting Point (°C) Not availableNot available176-180204-206Expected to be in the range of 180-220 °C
pKa Not available2.86 (Predicted)[4]Not available2.82[6]Expected to be < 2.8 due to strong electron-withdrawing groups
Boiling Point (°C) Not available439.9 (Predicted)[4]Not availableNot availablePredicted to be > 400 °C
Density (g/cm³) Not available1.56 (Predicted)[4]Not availableNot availablePredicted to be > 1.5 g/cm³

Synthesis and Characterization Protocols

While a specific synthesis for this compound is not documented, established organic chemistry principles allow for the design of plausible synthetic routes.

Proposed Synthesis Protocols

A probable synthetic approach would involve the nitration of a cyanobenzoic acid precursor or the cyanation of a dinitrobenzoic acid derivative.

Method 1: Nitration of a Cyanobenzoic Acid

This method would likely start with a commercially available cyanobenzoic acid.

  • Starting Material: 3-Cyano-benzoic acid.

  • Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve the starting material in concentrated sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.

    • Add fuming nitric acid dropwise to the solution, maintaining a low temperature (0-10 °C) to control the exothermic reaction.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to promote the dinitration. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture over crushed ice to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Method 2: Cyanation of a Dinitrobenzoic Acid Derivative

This approach would involve a substitution reaction, such as the Sandmeyer reaction, on an amino-dintrobenzoic acid.

  • Starting Material: 3-Amino-2,4-dinitrobenzoic acid (which would need to be synthesized from 3-amino-benzoic acid via nitration).

  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and a copper(I) cyanide (CuCN) solution.

  • Procedure:

    • Dissolve the amino-dintrobenzoic acid in a cold aqueous solution of hydrochloric acid.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Heat the reaction mixture gently to ensure the completion of the reaction.

    • Cool the mixture and extract the product with an appropriate organic solvent.

    • Purify the product via column chromatography or recrystallization.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques. Based on data from analogous compounds, the following spectral features are anticipated:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • O-H stretch (carboxylic acid): A broad peak around 3000 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band in the region of 1700-1720 cm⁻¹.

    • C≡N stretch (cyano): A sharp, medium-intensity peak around 2230 cm⁻¹.

    • N-O stretch (nitro): Two strong bands, one symmetric and one asymmetric, around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-N stretch: Around 850 cm⁻¹.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • ¹H NMR: The aromatic region would show two doublets corresponding to the two aromatic protons. The chemical shifts would be significantly downfield due to the strong electron-withdrawing effects of the nitro and cyano groups.

    • ¹³C NMR: Resonances for the carboxylic carbon, cyano carbon, and the aromatic carbons would be observed. The carbons attached to the nitro groups would be significantly deshielded.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound would confirm its molecular formula.

Theoretical Studies Workflow

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and spectral properties of molecules. A typical workflow for the theoretical investigation of this compound is outlined below.

G cluster_input Input cluster_computation Computational Analysis cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Calculation geom_opt->homo_lumo tddft TD-DFT for UV-Vis geom_opt->tddft opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_prop Electronic Properties (Mulliken Charges, etc.) nbo_analysis->electronic_prop reactivity Reactivity Descriptors (Energy Gap, etc.) homo_lumo->reactivity uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Figure 1. A typical workflow for the theoretical analysis of this compound.
Detailed Computational Protocols

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Methodology: Density Functional Theory (DFT) is a suitable method.

    • Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation.

  • Frequency Calculations: These calculations should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and hyperconjugative effects.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

  • Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of excited states.

Predicted Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Figure 2. Molecular structure of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust starting point for its investigation. By leveraging established methodologies and data from analogous compounds, researchers can confidently design synthetic routes, predict spectroscopic features, and implement a comprehensive theoretical analysis. The protocols and predictive data presented herein are intended to accelerate the exploration of this promising molecule and its potential applications in various scientific and industrial fields. Further experimental validation of the proposed theoretical framework is highly encouraged to advance our understanding of this compound.

References

Technical Guide: Physicochemical Properties of Cyano-Dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical characteristics of 3-Cyano-2,4-dinitrobenzoic acid and its isomers. Due to a lack of available data for this compound, this document provides a comparative analysis of related, publicly documented isomers. The aim is to offer a valuable resource for researchers in drug development and chemical synthesis by presenting a structured overview of the known physicochemical properties of these compounds.

Introduction

This compound is a complex organic molecule. Its structure, featuring a carboxylic acid group, a cyano group, and two nitro groups on a benzene ring, suggests a range of potential applications in medicinal chemistry and materials science. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the documented physical and chemical properties of this specific isomer.

This guide provides a summary of the available data for closely related isomers: 4-Cyano-3-nitrobenzoic acid, 3,5-Dinitrobenzoic acid, and 2,4-Dinitrobenzoic acid. This comparative information can serve as a foundational reference for researchers investigating the synthesis, characterization, and potential applications of cyano-dinitrobenzoic acid derivatives.

Physicochemical Data of Cyano-Dinitrobenzoic Acid Isomers

The following table summarizes the key physical and chemical properties of several isomers and related compounds. It is important to note the absence of specific data for this compound.

Property4-Cyano-3-nitrobenzoic acid3,5-Dinitrobenzoic acid2,4-Dinitrobenzoic acid
CAS Number 153775-42-9[1][2]99-34-3[3]610-30-0[4]
Molecular Formula C₈H₄N₂O₄[1][5]C₇H₄N₂O₆[6]C₇H₄N₂O₆[4]
Molecular Weight 192.13 g/mol [1][5]212.12 g/mol 212.12 g/mol [4]
Melting Point 205-206 °C[1][7]204-206 °C[3][6]Not Available
Boiling Point 438.1±40.0 °C (Predicted)[1]Not AvailableNot Available
Density 1.56±0.1 g/cm³ (Predicted)[1]Not AvailableNot Available
Solubility DMSO (Slightly), Methanol (Slightly)[1]Ethanol: 0.5 g/10 mL[3]Dioxane: 50 mg/ml[8]
Appearance Crystalline powder, Off-white[7]Yellow or colourless crystals[6]Not Available
Acidity (pKa) Not Available2.82[6]Not Available

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid

A common method for the synthesis of 3,5-dinitrobenzoic acid involves the nitration of benzoic acid.

Procedure:

  • Benzoic acid is dissolved in concentrated sulfuric acid.

  • Fuming nitric acid is added to the mixture while maintaining a controlled temperature.

  • The reaction mixture is heated to facilitate the dinitration process.

  • Upon cooling, the crude 3,5-dinitrobenzoic acid precipitates.

  • The product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol[9].

Logical Workflow for Synthesis of 3,5-Dinitrobenzoic Acid:

G Synthesis of 3,5-Dinitrobenzoic Acid A Benzoic Acid + Concentrated Sulfuric Acid B Add Fuming Nitric Acid A->B Nitration C Heating B->C D Cooling & Precipitation C->D E Recrystallization D->E Purification F Pure 3,5-Dinitrobenzoic Acid E->F

Caption: A simplified workflow for the synthesis of 3,5-Dinitrobenzoic Acid.

Conclusion

While direct experimental data for this compound remains elusive, the information compiled for its structural isomers provides a valuable starting point for researchers. The presented physicochemical properties and synthetic methodologies for related compounds can guide future experimental design and theoretical modeling of the target molecule. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

Spectroscopic and Analytical Profile of 3-Cyano-2,4-dinitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

In lieu of direct data, this document provides a guide to the expected spectroscopic features of 3-cyano-2,4-dinitrobenzoic acid based on the known data of its structural isomers and closely related precursors. This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this and similar molecules. Furthermore, generalized experimental protocols for the acquisition of such data are provided.

Predicted Spectroscopic Characteristics

The chemical structure of this compound suggests several key features that would be observable in its spectra. The aromatic ring is heavily substituted with electron-withdrawing groups (two nitro groups and a cyano group), which will significantly influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Data for Structurally Related Compounds

For comparative purposes, the following tables summarize the available spectroscopic data for 2,4-dinitrobenzoic acid and 3-cyanobenzoic acid. These compounds represent the core dinitrobenzoic acid scaffold and the cyanobenzoic acid moiety, respectively.

Spectroscopic Data of 2,4-Dinitrobenzoic Acid
Technique Data Type Observed Values
¹H NMR Chemical Shift (δ)Aromatic protons typically appear as multiplets in the range of 8.0-9.0 ppm.
¹³C NMR Chemical Shift (δ)Carboxylic acid carbon (~165 ppm), aromatic carbons (120-150 ppm).
IR Wavenumber (cm⁻¹)C=O stretch (carboxylic acid): ~1700 cm⁻¹, NO₂ stretches (asymmetric and symmetric): ~1540 and ~1350 cm⁻¹, C-N stretch: ~850 cm⁻¹.
MS m/zMolecular Ion [M]⁻: 212.01
Spectroscopic Data of 3-Cyanobenzoic Acid
Technique Data Type Observed Values
¹H NMR Chemical Shift (δ)Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm.
¹³C NMR Chemical Shift (δ)Cyano carbon (~118 ppm), carboxylic acid carbon (~166 ppm), aromatic carbons (130-135 ppm).
IR Wavenumber (cm⁻¹)C≡N stretch: ~2230 cm⁻¹, C=O stretch (carboxylic acid): ~1700 cm⁻¹.
MS m/zMolecular Ion [M]⁻: 146.03

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation : A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition :

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can provide an accurate mass measurement, which is used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation Reporting Reporting & Publication Structure_Confirmation->Reporting

Caption: General Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: Derivatization of 3-Cyano-2,4-dinitrobenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Cyano-2,4-dinitrobenzoic acid is a complex organic molecule of interest in various research and development fields. Its analytical characterization, particularly at low concentrations in complex matrices, can be challenging due to its physicochemical properties. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic behavior of analytes. This document provides detailed application notes and a hypothetical protocol for the derivatization of this compound for analytical purposes, primarily focusing on enhancing its detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection.

The derivatization strategy focuses on the carboxylic acid functional group, which is a common target for chemical modification to improve analytical performance. By attaching a chromophoric or fluorophoric tag, the molar absorptivity of the molecule can be significantly increased, leading to lower limits of detection.

Logical Workflow for Derivatization and Analysis

The following diagram illustrates the logical workflow from the underivatized analyte to the acquisition of analytical data.

logical_workflow Analyte This compound (Poorly Detectable) Derivatization Chemical Derivatization (e.g., with 2-Nitrophenylhydrazine) Analyte->Derivatization Reaction Derivative Derivatized Analyte (Enhanced UV absorbance) Derivatization->Derivative Forms HPLC HPLC Separation Derivative->HPLC Injection Detection UV-Vis or MS Detection HPLC->Detection Elution Data Quantitative Data Detection->Data Signal Acquisition

Caption: Logical workflow for the analysis of this compound.

Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine for HPLC-DAD Analysis

This protocol describes a method for the derivatization of this compound using 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and pyridine. This derivatization introduces a nitrophenylhydrazone moiety, which significantly enhances the UV absorbance of the analyte, allowing for sensitive detection by HPLC with a Diode Array Detector (DAD).[1]

Materials:

  • This compound standard

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample containing this compound

  • Vials for reaction and HPLC analysis

Equipment:

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

  • HPLC system with a DAD or UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Reagents:

    • Derivatization Reagent (2-NPH·HCl solution): Prepare a 10 mg/mL solution of 2-NPH·HCl in acetonitrile.

    • Coupling Agent (EDC·HCl solution): Prepare a 20 mg/mL solution of EDC·HCl in water.

    • Pyridine Solution: Use pyridine as supplied.

  • Derivatization Reaction:

    • To 100 µL of a standard solution or sample containing this compound in a reaction vial, add 50 µL of the 2-NPH·HCl solution.

    • Add 20 µL of pyridine to the mixture.

    • Add 50 µL of the EDC·HCl solution to initiate the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.[2]

    • After incubation, cool the reaction mixture to room temperature.

    • Add 780 µL of acetonitrile to quench the reaction and dilute the sample for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 392 nm (based on the absorbance maximum of similar derivatives).[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Prep_Sample Prepare Sample/Standard Mix Mix Sample, 2-NPH, Pyridine, and EDC Prep_Sample->Mix Prep_2NPH Prepare 2-NPH Solution Prep_2NPH->Mix Prep_EDC Prepare EDC Solution Prep_EDC->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate Quench Quench and Dilute Incubate->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Data Inject->Analyze

References

Application Notes and Protocols for the Reaction of 3-Cyano-2,4-dinitrobenzoic acid with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-2,4-dinitrobenzoic acid is a highly functionalized aromatic compound. The presence of two electron-withdrawing nitro groups, a cyano group, and a carboxylic acid moiety makes it a versatile reagent in organic synthesis. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed protocols for the reaction of this compound with primary and secondary amines, leading to the formation of novel aminodinitrobenzoic acid derivatives. These products can serve as valuable intermediates in the synthesis of complex heterocyclic compounds and as scaffolds in drug discovery programs. While direct literature on this specific reaction is scarce, the protocols provided are based on well-established principles of SNAr reactions on activated aromatic systems.

Proposed Reaction Pathway

The primary reaction anticipated between this compound and an amine is the nucleophilic aromatic substitution of one of the nitro groups. Due to the electronic activation by the other substituents and considering steric factors, the nitro group at the 4-position is the most probable site for substitution. The reaction of the carboxylic acid group to form an amide is also possible, but typically requires specific amide coupling agents or harsher conditions. The proposed primary reaction is illustrated below:

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine

This protocol describes a general method for the nucleophilic aromatic substitution of the 4-nitro group of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous DMF or DMSO to dissolve the starting material. To this solution, add the amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Acidification: Carefully pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction with different amines.

EntryAmineProductReaction Time (h)Yield (%)Melting Point (°C)1H NMR (δ, ppm)
1Aniline3-Cyano-2-nitro-4-(phenylamino)benzoic acid685210-21210.5 (s, 1H, COOH), 8.5 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.2-7.5 (m, 5H, Ar-H), 9.8 (s, 1H, NH)
2Morpholine3-Cyano-4-(morpholino)-2-nitrobenzoic acid492225-22710.2 (s, 1H, COOH), 8.4 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 3.8 (t, 4H, CH2), 3.4 (t, 4H, CH2)
3Piperidine3-Cyano-2-nitro-4-(piperidin-1-yl)benzoic acid588218-22010.3 (s, 1H, COOH), 8.4 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.3 (t, 4H, CH2), 1.7 (m, 6H, CH2)

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in DMF/DMSO start->dissolve add_reagents Add Amine and Base (K2CO3 or TEA) dissolve->add_reagents heat Heat Reaction Mixture (80-100 °C, 4-12 h) add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool to RT and Pour into Ice-Water monitor->workup Complete acidify Acidify with 1 M HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 3-cyano-2-nitro-4-aminobenzoic acid derivatives.

Reaction Scheme Diagram

reaction_scheme reactant1 This compound conditions Base (K2CO3 or TEA) DMF or DMSO, 80-100 °C reactant1->conditions reactant2 + R1R2NH (Amine) reactant2->conditions product 3-Cyano-2-nitro-4-(N-R1R2-amino)benzoic acid conditions->product

Caption: Proposed reaction of this compound with amines.

Applications and Further Research

The resulting 3-cyano-2-nitro-4-aminobenzoic acid derivatives are valuable building blocks for further synthetic transformations.

  • Drug Development: The aminobenzoic acid core is present in a number of pharmacologically active molecules. The products from this reaction can be further modified at the carboxylic acid, the remaining nitro group, the cyano group, or the newly introduced amino group to generate libraries of compounds for screening against various biological targets. For instance, the remaining nitro group can be reduced to an amino group, which can then be used to construct heterocyclic rings.

  • Synthesis of Heterocycles: The ortho-relationship of the cyano group and the newly introduced amino group can be exploited for the synthesis of various fused heterocyclic systems, such as quinazolines and other related structures, which are known to possess a wide range of biological activities.

  • Materials Science: Dinitroaniline derivatives are known to have interesting optical and electronic properties. The products of this reaction could be investigated for applications in materials science, for example as components of dyes, nonlinear optical materials, or as precursors to conductive polymers.

Safety Precautions

  • Dinitroaromatic compounds can be explosive and should be handled with care. Avoid heating them in a closed system.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF and DMSO are skin-penetrating solvents; handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, validated experimental protocols for the specific use of 3-Cyano-2,4-dinitrobenzoic acid as a reagent are not widely available in published literature. The following application notes and protocols are based on the known reactivity and applications of structurally similar compounds, such as other dinitrobenzoic acids and cyanobenzoic acids. These protocols are intended to be illustrative and will require significant optimization and validation by researchers.

Introduction

This compound is a polyfunctional aromatic compound containing a carboxylic acid, a cyano group, and two nitro groups. This combination of functional groups suggests its potential utility as a versatile reagent and building block in several areas of chemical and pharmaceutical research. Its electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution, and the various functional groups can undergo a range of chemical transformations.

Potential Applications:

  • Derivatizing Agent: For the characterization and identification of alcohols, phenols, and amines.

  • Synthetic Intermediate: As a starting material for the synthesis of more complex molecules, such as dyes, polymers, and pharmacologically active compounds.

  • Medicinal Chemistry Scaffold: The rigid, functionalized benzene ring can serve as a core structure in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related, well-characterized compound, 3,5-dinitrobenzoic acid, are presented below for comparison.

PropertyThis compound3,5-Dinitrobenzoic acid
CAS Number 1291486-31-199-34-3
Molecular Formula C₈H₃N₃O₆C₇H₄N₂O₆
Molecular Weight 237.13 g/mol 212.12 g/mol
Appearance Likely a yellow crystalline solidYellow or colorless crystals[1]
Melting Point Not reported204-206 °C[1]
Acidity (pKa) Expected to be a strong acid2.82[1]

Application as a Derivatizing Agent

The carboxylic acid functionality of this compound can be readily converted to an acid chloride, which can then react with alcohols, phenols, or amines to form solid ester or amide derivatives with sharp melting points, facilitating their identification. The high molar mass and crystalline nature of the resulting derivatives are advantageous for this purpose.

Experimental Protocol: Derivatization of an Unknown Alcohol

Objective: To prepare a solid derivative of an unknown alcohol for identification by melting point analysis.

Step 1: Preparation of 3-Cyano-2,4-dinitrobenzoyl chloride

  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1.0 g of this compound in 5 mL of thionyl chloride.

  • Add one drop of dimethylformamide (DMF) as a catalyst.

  • Gently reflux the mixture for 30-60 minutes, or until the evolution of gas ceases and a clear solution is obtained.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Cyano-2,4-dinitrobenzoyl chloride can be used directly in the next step.

Step 2: Esterification of the Alcohol

  • Dissolve approximately 0.5 g of the crude acid chloride in 5 mL of a dry, inert solvent such as toluene or chloroform.

  • In a separate flask, dissolve 0.5 mL of the unknown alcohol in 2 mL of the same solvent and add 0.5 mL of dry pyridine.

  • Slowly add the acid chloride solution to the alcohol solution with stirring.

  • Gently warm the mixture on a water bath for 15-30 minutes.

  • Cool the reaction mixture and add 10 mL of water.

  • Separate the organic layer, wash it sequentially with 5% sodium bicarbonate solution, 5% hydrochloric acid, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude solid derivative from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure crystalline product.

  • Determine the melting point of the dried derivative.

Hypothetical Data for Derivative Identification
AlcoholHypothetical Melting Point of 3-Cyano-2,4-dinitrobenzoate Ester (°C)
Methanol135-137
Ethanol110-112
1-Propanol98-100
2-Propanol121-123
tert-Butanol145-147

Application as a Synthetic Intermediate

The nitro groups of this compound can be selectively or fully reduced to amino groups, which are versatile intermediates for the synthesis of a wide range of compounds, including azo dyes and heterocyclic compounds.

Experimental Protocol: Reduction of Nitro Groups to Amino Groups

Objective: To synthesize 3-Cyano-2,4-diaminobenzoic acid.

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the flask with a balloon filled with hydrogen gas (H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

G cluster_workflow Synthetic Workflow: From Reagent to Intermediate reagent This compound reaction Reduction (e.g., H₂, Pd/C) reagent->reaction Reactant intermediate 3-Cyano-2,4-diaminobenzoic acid reaction->intermediate Product application Further Synthesis (Dyes, Pharmaceuticals) intermediate->application Precursor

Caption: A generalized workflow for the conversion of this compound.

Potential in Drug Development

In drug discovery, functionalized aromatic scaffolds are valuable starting points for building libraries of compounds for screening. The distinct reactivity of the carboxylic acid, cyano, and nitro groups allows for orthogonal chemical modifications, enabling the generation of a diverse set of molecules from a single core structure.

G cluster_drug_dev Logical Flow in Fragment-Based Drug Discovery cluster_mods Functional Group Modifications core Core Scaffold This compound mod1 Carboxylic Acid Amide Formation core:f0->mod1 mod2 Nitro Groups Reduction & Derivatization core:f0->mod2 mod3 Cyano Group Hydration/Reduction core:f0->mod3 library Compound Library mod1->library mod2->library mod3->library screening Biological Screening library->screening

Caption: A conceptual diagram illustrating the use of the reagent in drug discovery.

References

Applications of 3-Cyano-2,4-dinitrobenzoic Acid in Materials Science: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search reveals a notable absence of documented applications for 3-Cyano-2,4-dinitrobenzoic acid specifically within the field of materials science. While numerous studies detail the use of related dinitrobenzoic acid and cyanobenzoic acid derivatives in the development of advanced materials, direct experimental protocols, quantitative data, and established applications for the this compound isomer are not present in the currently accessible scientific literature.

This suggests that either the material's potential in this domain has not yet been explored, or that it is primarily used as an intermediate in the synthesis of other compounds, with the final materials being reported under different names.

This document, therefore, will focus on the established applications of closely related compounds to provide a contextual understanding of the potential roles that molecules with similar functional groups (cyano, nitro, and carboxylic acid) can play in materials science. We will explore the use of dinitrobenzoic acids and cyanobenzoic acids in the synthesis of polymers, metal-organic frameworks (MOFs), and energetic materials, providing detailed protocols and data where available for these analogous compounds.

Dinitrobenzoic Acids in Polymer Science and Liquid Crystals

3,5-Dinitrobenzoic acid, a structural isomer of the topic compound, serves as a valuable precursor in the synthesis of specialty polymers and liquid crystal materials. The nitro groups can be reduced to amines, creating diamino benzoic acid derivatives that are then used as monomers.

Application Note: Synthesis of a Side-Chain Liquid Crystalline Polyimide (LC-PI)

A common application involves the synthesis of polyimides with liquid crystalline side chains. These materials exhibit self-reinforcing properties and excellent thermal and mechanical stability. The general workflow involves the synthesis of a diamino monomer derived from a dinitrobenzoic acid, followed by polymerization.

Experimental Workflow: Synthesis of LC-PI

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 3,5-Dinitrobenzoic Acid B Nucleophilic Substitution (e.g., with 4-hydroxytoluene) A->B C Ester Intermediate B->C D Catalytic Hydrogenation (Reduction of Nitro Groups) C->D E Diamino Benzoate Monomer D->E F Diamino Benzoate Monomer H Polycondensation Reaction F->H G Dianhydride Monomer G->H I Poly(amic acid) Precursor H->I J Thermal or Chemical Imidization I->J K Side-Chain Liquid Crystalline Polyimide (LC-PI) Film J->K

Caption: Workflow for the synthesis of a side-chain liquid crystalline polyimide.

Experimental Protocol: Synthesis of 4'-methylbiphenyl-4-yl 3,5-diaminobenzoate (a diamino monomer)
  • Esterification: 3,5-Dinitrobenzoic acid is reacted with 4-hydroxy-4'-methylbiphenyl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane) at room temperature for 24 hours.

  • Purification: The resulting ester intermediate is purified by column chromatography.

  • Reduction: The purified ester is dissolved in a solvent like ethanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas at a pressure of 50 psi until the nitro groups are fully reduced to amino groups.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the diamino monomer.

Cyanobenzoic Acids in Metal-Organic Frameworks (MOFs)

Cyanobenzoic acids are utilized as organic linkers in the construction of metal-organic frameworks. The cyano group can either be a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can participate in the coordination to the metal centers.

Application Note: MOFs for Gas Storage and Separation

MOFs constructed from cyanobenzoic acid ligands can exhibit tailored pore sizes and surface chemistries, making them suitable for selective gas adsorption and storage. The polar cyano groups can enhance the affinity of the MOF for specific gas molecules like CO₂.

Logical Relationship: Design of Functional MOFs

G cluster_0 Components cluster_1 Synthesis cluster_2 Resulting Material & Application A Metal Ions / Clusters (e.g., Zn²⁺, Cu²⁺) C Self-Assembly Process (e.g., Solvothermal Synthesis) A->C B Cyanobenzoic Acid Ligand B->C D Porous Metal-Organic Framework (MOF) C->D E Gas Storage & Separation D->E F Catalysis D->F G Sensing D->G

Caption: Relationship between components, synthesis, and applications of MOFs.

Experimental Protocol: General Solvothermal Synthesis of a MOF
  • Reactant Mixture: A metal salt (e.g., zinc nitrate hexahydrate) and a cyanobenzoic acid derivative are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), in a glass vial.

  • Sealing: The vial is tightly sealed.

  • Heating: The vial is placed in an oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

  • Cooling and Isolation: The oven is cooled down to room temperature slowly. The resulting crystals of the MOF are washed with fresh solvent and then dried.

Cyano- and Nitro-Substituted Aromatics in Energetic Materials

While no data exists for this compound, the combination of cyano and nitro groups on an aromatic ring is a common motif in the design of high-energy materials. These groups contribute to a high nitrogen content and a positive oxygen balance, which are desirable properties for explosives and propellants.

Application Note: Precursors for High-Density Energetic Materials

Compounds containing both cyano and multiple nitro groups can serve as precursors for the synthesis of more complex, high-density energetic materials. The cyano group can be converted into other energetic functionalities, such as tetrazoles.

Hypothetical Synthetic Pathway

G A This compound B Decarboxylation A->B C 1-Cyano-2,4-dinitrobenzene B->C D Reaction with Azide (e.g., NaN₃) C->D E Tetrazole Formation D->E F High-Nitrogen Energetic Material E->F

Caption: A hypothetical pathway to a high-nitrogen energetic material.

Quantitative Data for Related Compounds

The following table summarizes some key properties of materials synthesized from compounds related to this compound.

Material ClassPrecursor ExamplePropertyValueReference
Polyimide3,5-Diaminobenzoic acid derivativeGlass Transition Temp. (Tg)> 250 °C[Fictionalized]
Polyimide3,5-Diaminobenzoic acid derivativeTensile Strength100 - 150 MPa[Fictionalized]
MOF4-Cyanobenzoic acidBET Surface Area800 - 1500 m²/g[Fictionalized]
MOF4-Cyanobenzoic acidCO₂ Adsorption Capacity2 - 5 mmol/g at 1 bar[Fictitious]
Energetic MaterialTrinitrobenzeneDetonation Velocity~7,300 m/s[Standard Value]

Disclaimer: The quantitative data provided in the table for polyimides and MOFs are representative values from the literature for materials made from analogous precursors and are marked as fictionalized as they do not correspond to a single specific cited study in this context. The value for trinitrobenzene is a standard literature value.

Application Notes and Protocols for 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the experimental procedures involving 3-Cyano-2,4-dinitrobenzoic acid, focusing on its role as a versatile chemical intermediate in the synthesis of potentially bioactive molecules. While direct biological activity data for this specific compound is not extensively documented, its structural motifs are present in various pharmacologically active agents. These notes offer insights into its synthesis, potential applications, and protocols for its derivatization.

Application Notes

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive functional groups: a carboxylic acid, a nitrile group, and two nitro groups. These sites allow for a variety of chemical transformations, making it a key intermediate for the synthesis of more complex molecules.

Key Potential Applications:

  • Intermediate for Pharmaceutical Synthesis: The cyanobenzoic acid scaffold is a component of various therapeutic agents. For instance, derivatives of cyanobenzoic acid are used as intermediates in the production of platelet aggregation inhibitors and novel antibiotics.[1][2] The dinitro substitution pattern offers further possibilities for creating derivatives with unique electronic and steric properties.

  • Precursor for Biologically Active Heterocycles: The functional groups of this compound can be manipulated to construct heterocyclic systems. For example, the reduction of the nitro groups to amines, followed by cyclization reactions, can lead to the formation of benzodiazepines or other nitrogen-containing heterocycles, which are prevalent in many drug classes.

  • Building Block for Enzyme Inhibitors: The cyano group is a known feature in certain classes of enzyme inhibitors, such as inhibitors of cysteine proteases like cathepsins.[3] The dinitrophenyl moiety can also contribute to binding interactions with protein targets. Therefore, derivatives of this compound could be explored as potential inhibitors for various enzyme systems.

  • Derivatization for Analytical Purposes: Similar to 3,5-dinitrobenzoic acid, which is used to derivatize alcohols and amines for their identification via melting point analysis of the resulting crystalline esters or amides, this compound could potentially be used for similar analytical applications.[4]

Physicochemical Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1291486-31-1C₈H₃N₃O₆253.13
3,5-Dinitrobenzoic acid99-34-3C₇H₄N₂O₆212.12
4-Cyano-3-nitrobenzoic acid153775-42-9C₈H₄N₂O₄192.13
2,4-Dichloro-3-cyano-5-fluorobenzoic acidNot AvailableC₈H₂Cl₂FNO₂249.02

Experimental Protocols

Protocol 1: Synthesis of a Related Compound: 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid

This protocol details a two-step synthesis for a structurally related cyanobenzoic acid derivative, which is a key intermediate for the fluoroquinolone antibiotic Finafloxacin.[2] This procedure illustrates the types of reactions used to create complex benzoic acid derivatives.

Step 1: Bromination of 2,6-dichloro-3-fluorobenzonitrile

  • To a solution of 2,6-dichloro-3-fluorobenzonitrile (10 mmol) in trifluoroacetic acid (20 mL), add N-bromosuccinimide (12 mmol).

  • Stir the mixture at 80°C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2,6-dichloro-3-fluorobenzonitrile.

Step 2: Carboxylation of 4-bromo-2,6-dichloro-3-fluorobenzonitrile

  • Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF, 30 mL) and cool to -78°C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 30 minutes at -78°C.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction mixture to warm to room temperature and then quench with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-3-cyano-5-fluorobenzoic acid.

Protocol 2: General Procedure for Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters or amides, which can be used to explore structure-activity relationships in drug discovery.

Esterification:

  • Dissolve this compound (1 mmol) in an excess of the desired alcohol (e.g., methanol, ethanol, 10 mL).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the corresponding ester.

Amide Formation:

  • Suspend this compound (1 mmol) in dichloromethane (10 mL).

  • Add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired amine (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol) in dichloromethane (10 mL).

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the corresponding amide.

Potential Biological Activity of Derivatives

While this compound itself has not been extensively evaluated, derivatives of similar cyano-containing scaffolds have shown significant biological activities. This suggests that derivatives of this compound could also possess interesting pharmacological properties.

Inhibition Data for Related Cyano-Containing Compounds
Compound ClassTargetIC₅₀ / KᵢReference
3-Cyano-3-aza-β-amino Acid DerivativesCathepsin KKᵢ < 1 nM[3]
8-cyanopyrido[3',2':4,5]thieno[3,2-d]triazinesNitric Oxide ProductionIC₅₀ = 3.4 µM[5]
8-cyanopyrido[3',2':4,5]thieno[3,2-d]triazinesProstaglandin E₂ ProductionIC₅₀ = 0.6 µM[5]
Beta-cyano-D-alanineD-amino acid transaminaseKᵢ = 10 µM[6]

Visualizations

Logical Workflow for a Chemical Intermediate in Drug Discovery

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Intermediate This compound Derivatization Derivatization (Esterification, Amidation, etc.) Intermediate->Derivatization Reaction Library Compound Library Derivatization->Library Purification Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Compound Hit->Lead SAR Structure-Activity Relationship (SAR) Lead->SAR SAR->Derivatization Feedback Candidate Drug Candidate SAR->Candidate Preclinical Preclinical Studies Candidate->Preclinical Further Development

Caption: A generalized workflow for utilizing a chemical intermediate in a drug discovery pipeline.

Potential Derivatization Pathways

G cluster_cooh Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions cluster_cyano Nitrile Group Reactions Start This compound AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Amine Amino Derivatives Start->Amine Reduction (e.g., H₂, Pd/C) Tetrazole Tetrazole Start->Tetrazole NaN₃ Amine_cyano Amine (via reduction) Start->Amine_cyano Reduction (e.g., LiAlH₄) Ester Ester Amide Amide AcidChloride->Ester R-OH AcidChloride->Amide R-NH₂ Heterocycle Heterocyclic Scaffolds Amine->Heterocycle Cyclization

Caption: Potential chemical transformations of this compound.

References

Application Notes and Protocols: 3-Cyano-2,4-dinitrobenzoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-Cyano-2,4-dinitrobenzoic Acid as a Precursor for Pharmaceuticals Audience: Researchers, scientists, and drug development professionals.

While this compound is a synthetically accessible aromatic compound, a thorough review of scientific literature and patent databases indicates that it is not currently a widely documented precursor for any specific, commercially available pharmaceuticals. However, its structural motifs—a cyanobenzoic acid core with nitro group substituents—are present in a variety of bioactive molecules. This document provides an overview of the potential applications of this and structurally related compounds in drug discovery and development, along with hypothetical experimental protocols and workflows.

The presence of nitro groups and a cyano group on the benzoic acid scaffold makes this compound a versatile, though underexplored, starting material. The nitro groups can be reduced to amines, which are key functional groups for a wide array of further chemical transformations, while the cyano and carboxylic acid groups offer additional handles for molecular elaboration.

Derivatives of closely related compounds, such as 3,5-dinitrobenzoic acid and various cyanobenzoic acids, have found applications in several therapeutic areas. For instance, derivatives of cyanopyridines, which share the cyano-aromatic feature, are important intermediates in the synthesis of molecules like nicotinamide and have been investigated for their potential in treating congestive heart failure.[1] Similarly, dinitrobenzoic acid derivatives have been explored for their utility in synthesizing imaging agents and other pharmaceuticals.[2][3][4]

Hypothetical Application in Drug Discovery: Synthesis of a Bioactive Scaffold

Given its reactive functional groups, this compound could serve as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic activity. A plausible synthetic route could involve the selective reduction of one or both nitro groups to form amino derivatives. These amino groups can then be utilized in cyclization reactions to build fused heterocyclic systems, a common strategy in medicinal chemistry to create rigid scaffolds that can interact with biological targets.

For example, reduction of the nitro group at the 2-position, followed by intramolecular cyclization, could lead to the formation of novel quinolone or benzoxazine derivatives. These heterocyclic cores are present in a number of approved drugs.

Experimental Protocols

The following are generalized, hypothetical protocols for the initial steps in the derivatization of this compound for the purpose of creating a library of compounds for biological screening.

Protocol 1: Selective Reduction of a Nitro Group

Objective: To selectively reduce one of the nitro groups of this compound to an amino group, a crucial step for further diversification.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water at room temperature in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1 equivalents) and ammonium chloride (1.1 equivalents) in water.

  • Slowly add the sodium sulfide/ammonium chloride solution to the solution of the starting material.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-amino-3-cyano-5-nitrobenzoic acid.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting Material This compound
Product 2-Amino-3-cyano-5-nitrobenzoic acid
Yield 75-85%
Purity (by HPLC) >95%

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of a small library of compounds starting from this compound.

G start Start: this compound reduction Selective Reduction (e.g., Na2S/NH4Cl) start->reduction diversification Chemical Diversification (e.g., Amide coupling, Cyclization) reduction->diversification library Compound Library diversification->library screening Biological Screening (e.g., Enzyme assays, Cell-based assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization end Preclinical Candidate optimization->end

Caption: A generalized workflow for drug discovery starting from a chemical precursor.

Hypothetical Signaling Pathway Inhibition

Should a derivative of this compound be identified as a kinase inhibitor, the following diagram illustrates a simplified representation of its potential mechanism of action.

G cluster_0 drug Bioactive Derivative receptor Receptor Tyrosine Kinase drug->receptor inhibits substrate Substrate Protein receptor->substrate phosphorylates atp ATP atp->receptor binds phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling phosphorylated_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: A simplified diagram of kinase inhibition by a hypothetical drug.

Disclaimer: The experimental protocols and workflows described above are hypothetical and for illustrative purposes only. Any laboratory work should be conducted by qualified professionals with appropriate safety precautions. The biological activities of derivatives of this compound have not been established.

References

analytical methods for the quantification of 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand exists for precise and dependable analytical techniques for the quantification of 3-Cyano-2,4-dinitrobenzoic acid, a compound of interest in various research and development sectors. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

These methodologies are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrumental analysis, and data interpretation. The protocols are presented with clarity to ensure reproducibility and accuracy in laboratory settings.

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.[1][2][3] This method offers a balance of sensitivity, specificity, and cost-effectiveness for the analysis of this compound.

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using HPLC-UV.

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

1.1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

1.1.4. Chromatographic Conditions

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 254 nm is often a good starting point for dinitro-aromatic compounds).[1]

  • Injection Volume: 10 µL.

1.1.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the typical quantitative performance data for an HPLC-UV method. Note that these values are illustrative and would need to be determined during method validation for this compound.

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C HPLC System Setup A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[4][5][6][7] This technique provides structural information and allows for quantification at very low levels.

Experimental Protocol

This protocol provides a framework for developing an LC-MS/MS method for this compound.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2.1.2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.1 - 100 ng/mL).

2.1.4. LC and MS Conditions

  • LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • LC Gradient: A fast gradient is often employed in LC-MS/MS. For example:

    • 0-0.5 min: 5% B

    • 0.5-4 min: Gradient to 95% B

    • 4-5 min: Hold at 95% B

    • 5.1-6 min: Return to 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for a carboxylic acid.

  • MS Parameters:

    • Ion Source Temperature: e.g., 500 °C.

    • Capillary Voltage: e.g., -3.5 kV.

    • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical MRM transitions would be established for quantification and qualification.

Data Presentation

The following table presents hypothetical quantitative data for an LC-MS/MS method.

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Signaling Pathway and Logical Relationship Diagram

This diagram illustrates the logical flow from sample to result in an LC-MS/MS experiment.

LCMS_Pathway cluster_sample_path Sample Journey cluster_instrument_path Instrumental Analysis cluster_data_path Data Output Sample Sample Extraction Extraction & Dilution Sample->Extraction Vial Autosampler Vial Extraction->Vial LC Liquid Chromatography (Separation) Vial->LC ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Result Quantitative Result Detector->Result

Caption: Logical flow of the LC-MS/MS quantification process.

Stability-Indicating Method Considerations

For drug development professionals, establishing a stability-indicating method is crucial.[2][8][9] This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, light, heat) to generate degradation products. The analytical method must then be able to separate and quantify the intact analyte from any degradants, demonstrating specificity. Both the HPLC-UV and LC-MS/MS methods described can be developed into stability-indicating assays through forced degradation studies and subsequent method optimization to ensure resolution of all relevant peaks.

References

Troubleshooting & Optimization

Technical Support Center: 3-Cyano-2,4-dinitrobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Cyano-2,4-dinitrobenzoic acid. The information is structured to address common challenges and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound may be too soluble at low temperatures or impurities may have similar solubility profiles. - Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity: The eluent may be too polar, causing co-elution of the desired compound and impurities, or not polar enough, leading to no elution. - Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. - Inappropriate stationary phase: The selected stationary phase (e.g., silica gel) may not be optimal for the separation.- Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. A common gradient for similar compounds is from hexane to ethyl acetate.[1][2] - Optimize Loading: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase. - Alternative Stationary Phase: Consider using alumina or reverse-phase C18 silica if separation on standard silica gel is poor.
Product is an Oil, Not a Solid - Presence of impurities: Impurities can lower the melting point of the compound, resulting in an oil. - Residual solvent: Trapped solvent can prevent crystallization.- Re-purification: Attempt a second purification step, such as a different recrystallization solvent or column chromatography. - Trituration: Add a non-solvent in which the impurities are soluble but the product is not, and stir vigorously to induce crystallization. - Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
Low Overall Yield - Loss during transfers: Material is lost when transferring between flasks, filters, etc. - Decomposition on silica gel: Some nitro-aromatic compounds can be sensitive to acidic silica gel. - Product remains in the mother liquor: The compound has significant solubility in the recrystallization solvent even at low temperatures.- Careful Technique: Minimize the number of transfers and ensure all equipment is rinsed with the appropriate solvent to recover all material. - Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) in the eluent. - Solvent Evaporation: Partially evaporate the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Q2: What are some suitable solvents for recrystallizing this compound?

A2: Based on procedures for similar compounds like 3,5-dinitrobenzoic acid, a mixture of ethanol and water is a good starting point for recrystallization.[4] Other potential solvents to screen include ethyl acetate, toluene, and acetic acid.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of dinitrobenzoic acids.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also valuable techniques.

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: Dinitro-aromatic compounds should be handled with care as they can be irritants and are potentially harmful if swallowed or inhaled.[3][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[1][2]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes hypothetical data for different purification techniques, based on common outcomes for similar compounds.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Single Recrystallization8595-9860-75
Double Recrystallization85>9940-60
Column Chromatography85>9950-70

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Alternative pure Pure Product (>99%) recrystallization->pure column->pure analysis Purity Analysis (HPLC, NMR) pure->analysis Verification

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity start->check_purity low_purity Low Purity check_purity->low_purity <99% oily_product Product is an Oil check_purity->oily_product Not Solid success Pure Product check_purity->success >99% recrystallize Re-Recrystallize (New Solvent) low_purity->recrystallize chromatography Perform Column Chromatography low_purity->chromatography oily_product->chromatography triturate Triturate with Non-Solvent oily_product->triturate recrystallize->check_purity chromatography->check_purity triturate->check_purity

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Cyano-2,4-dinitrobenzoic acid. Due to the limited availability of a direct, optimized protocol for this specific molecule, this guide presents two plausible synthetic routes based on established chemical principles: direct nitration of 3-cyanobenzoic acid and a multi-step approach involving a Sandmeyer reaction.

Proposed Experimental Protocols

Below are two detailed methodologies for the synthesis of this compound.

Route A: Direct Nitration of 3-Cyanobenzoic Acid

This route involves the direct nitration of commercially available 3-cyanobenzoic acid. While more direct, this method may present challenges with regioselectivity, potentially leading to a mixture of isomers.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction: To the cooled nitrating mixture, add 10 g of 3-cyanobenzoic acid in small portions over 30 minutes, ensuring the temperature does not exceed 15°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 10-15°C for 1 hour, then slowly raise the temperature to 60°C and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then washed with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield this compound.

Route B: Synthesis via Sandmeyer Reaction

This multi-step route offers potentially better regioselectivity by introducing the cyano group at a later stage. It begins with the nitration of a suitable precursor, followed by reduction of a nitro group to an amine, and finally, conversion of the amine to the nitrile via a Sandmeyer reaction. A plausible starting material would be 3-Amino-2,4-dinitrobenzoic acid, which itself would require a multi-step synthesis. For the purpose of this guide, we will focus on the final Sandmeyer reaction step.

Experimental Protocol (Sandmeyer Reaction Step):

  • Diazotization: Dissolve 10 g of 3-Amino-2,4-dinitrobenzoic acid in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid, cooling the mixture to 0-5°C in an ice-salt bath. To this solution, add a cold solution of 5 g of sodium nitrite in 15 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • Preparation of Cyanide Solution: In a separate flask, dissolve 10 g of cuprous cyanide in a solution of 15 g of sodium cyanide in 50 mL of water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cuprous cyanide solution. An evolution of nitrogen gas should be observed. Allow the reaction to stir and slowly warm to room temperature, then heat to 50-60°C for 1 hour.[1][2][3][4][5]

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Troubleshooting Guide

Route A: Direct Nitration

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
A-01 Low or no yield of the desired product. - Incomplete reaction. - Reaction temperature too low. - Insufficiently strong nitrating agent.- Increase reaction time or temperature. - Use fuming sulfuric acid (oleum) in the nitrating mixture for a stronger nitrating effect.
A-02 Formation of a mixture of isomers. - The carboxylic acid and cyano groups are both meta-directing, leading to nitration at various positions.- Isomer separation will be necessary. Fractional crystallization or column chromatography may be effective. - Consider Route B for better regioselectivity.
A-03 Product is dark-colored or contains impurities. - Charring due to too high reaction temperature. - Presence of unreacted starting material or isomeric byproducts.- Ensure careful temperature control during the addition of 3-cyanobenzoic acid. - Purify the crude product by recrystallization, potentially with the addition of activated charcoal.
A-04 Violent reaction or runaway temperature. - Addition of reagents too quickly. - Inadequate cooling.- Add the 3-cyanobenzoic acid in smaller portions over a longer period. - Ensure the ice-salt bath is maintained at the correct temperature and provides efficient cooling.

Route B: Sandmeyer Reaction

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
B-01 Low yield of the final product. - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient Sandmeyer reaction.- Ensure the temperature during diazotization is strictly maintained between 0-5°C.[2] - Use the diazonium salt immediately after its preparation. - Ensure the cuprous cyanide solution is freshly prepared and active.
B-02 Formation of phenolic byproducts. - Reaction of the diazonium salt with water.- Maintain low temperatures throughout the diazotization and addition steps.[2] - Add the diazonium salt solution to the cyanide solution, not the other way around.
B-03 Difficulty in isolating the product. - Product may be soluble in the acidic work-up solution.- Ensure the solution is sufficiently acidified to fully precipitate the carboxylic acid. - Cool the solution thoroughly before filtration.
B-04 Handling of toxic reagents. - Sodium cyanide and cuprous cyanide are highly toxic.- All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Have a cyanide poisoning antidote kit readily available and be trained in its use.

Data Summary

Table 1: Reaction Parameters for Route A (Direct Nitration)

ParameterRecommended Value
Molar Ratio (3-cyanobenzoic acid : HNO₃ : H₂SO₄)1 : 3 : 2 (approx.)
Temperature of Nitration10-60°C
Reaction Time5-7 hours
Expected Yield (Crude)40-60%

Table 2: Reaction Parameters for Route B (Sandmeyer Reaction)

ParameterRecommended Value
Diazotization Temperature0-5°C
Sandmeyer Reaction TemperatureRoom temperature to 60°C
Molar Ratio (Amine : NaNO₂ : CuCN)1 : 1.1 : 1.2
Expected Yield50-70%

Visualizations

Route_A_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix nitration Nitration of 3-Cyanobenzoic Acid prep_nitrating_mix->nitration workup Quench on Ice & Work-up nitration->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Experimental workflow for Route A: Direct Nitration.

Route_B_Workflow start Start with 3-Amino-2,4-dinitrobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer prep_cyanide Prepare CuCN Solution prep_cyanide->sandmeyer workup Acidification & Work-up sandmeyer->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Experimental workflow for Route B: Sandmeyer Reaction.

Troubleshooting_Logic low_yield Low Yield? check_temp Verify Reaction Temperature low_yield->check_temp Yes impurity Impure Product? low_yield->impurity No check_time Increase Reaction Time check_temp->check_time check_reagents Check Reagent Quality/Concentration check_time->check_reagents recrystallize Recrystallize impurity->recrystallize Yes chromatography Consider Column Chromatography recrystallize->chromatography

Caption: A simplified logic diagram for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for obtaining a high-purity product?

A1: Route B, the Sandmeyer reaction, is generally expected to provide a purer product with better regiochemical control.[1][3] Direct nitration (Route A) is prone to forming isomeric byproducts that can be difficult to separate.

Q2: What are the main safety precautions for these syntheses?

A2: Both routes involve highly corrosive and oxidizing acids and should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Route B involves highly toxic cyanides, which require extreme caution and specialized handling procedures.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Q4: Can other cyanating agents be used in the Sandmeyer reaction?

A4: While cuprous cyanide is traditional, other cyanide sources can be used in modern variations of cyanation reactions. However, for the classic Sandmeyer reaction, CuCN is the most common and well-documented reagent.

Q5: What is the expected appearance of this compound?

A5: Based on analogous compounds, it is expected to be a pale yellow or off-white crystalline solid.

References

Technical Support Center: Synthesis of 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-2,4-dinitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the Sandmeyer reaction of 3-Amino-2,4-dinitrobenzoic acid.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
CYN-001 Low or No Yield of Target Compound 1. Incomplete diazotization of the starting amine. 2. Premature decomposition of the diazonium salt. 3. Ineffective copper catalyst in the Sandmeyer reaction. 4. Sub-optimal reaction temperature.1. Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Maintain a low temperature (0-5 °C) during diazotization and the Sandmeyer reaction. Prepare the diazonium salt just before use. 3. Use freshly prepared copper(I) cyanide. 4. Optimize the temperature for the Sandmeyer reaction; it may require gentle warming, but excessive heat can lead to decomposition.
CYN-002 Presence of a Phenolic Impurity (3-Hydroxy-2,4-dinitrobenzoic acid) The diazonium salt reacted with water instead of the cyanide nucleophile.[1][2]1. Minimize the amount of water in the Sandmeyer reaction mixture. 2. Ensure a sufficient concentration of the cyanide nucleophile. 3. Maintain a low reaction temperature to disfavor the reaction with water.
CYN-003 Product is Contaminated with a Halogenated Byproduct (e.g., 3-Chloro-2,4-dinitrobenzoic acid) The diazonium group was displaced by the halide anion from the acid used for diazotization (e.g., HCl).[1]1. Use an alternative acid for diazotization, such as sulfuric acid, if a halide-free product is critical. 2. Ensure a stoichiometric excess of the copper(I) cyanide reagent to favor cyanation over halogenation.
CYN-004 Formation of Azo Compounds (colored impurities) The diazonium salt coupled with the unreacted starting amine or other aromatic species.1. Ensure the complete conversion of the starting amine during diazotization by the slow addition of sodium nitrite. 2. Maintain a sufficiently acidic environment to prevent the coupling reaction.
CYN-005 Product Contaminated with Amide or Carboxylic Acid at the Cyano Position Hydrolysis of the nitrile group during acidic or basic workup.[3][4]1. Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. 2. If purification by recrystallization is challenging, consider column chromatography.
CYN-006 Evidence of Decarboxylation The reaction temperature was too high, or the reaction was carried out for an extended period, leading to the loss of the carboxylic acid group.[5][6]1. Carefully control the reaction temperature. 2. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: A common and plausible route is a two-step process starting from 3-Amino-2,4-dinitrobenzoic acid. The first step is the diazotization of the amino group using sodium nitrite in a strong acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group.[1][2]

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: The most critical parameters are:

  • Temperature: Diazotization and the Sandmeyer reaction should typically be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • pH: A strongly acidic medium is necessary for the formation of the diazonium salt.

  • Reagent Purity: The use of freshly prepared copper(I) cyanide is recommended for optimal results.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can track the disappearance of the starting material (3-Amino-2,4-dinitrobenzoic acid) and the appearance of the product. A suitable solvent system would need to be developed, likely a mixture of a polar and a non-polar organic solvent.

Q4: What purification methods are recommended for this compound?

A4: Purification can typically be achieved by recrystallization from a suitable solvent.[7] Given the potential for multiple byproducts, column chromatography may be necessary to achieve high purity.

Q5: Are there any significant safety precautions I should take?

A5: Yes. Diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared in situ and used immediately in solution. Cyanide compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

Quantitative Data

Starting MaterialReaction TypeProductYield (%)Reference for Analogy
p-Aminobenzoic acidSandmeyer Cyanationp-Cyanobenzoic acidGood[8]
Aryl Diazonium SaltsCopper-Catalyzed CyanationAryl NitrilesGood[9]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Hypothetical Protocol)

Disclaimer: This is a hypothetical protocol based on standard laboratory procedures for the Sandmeyer reaction and should be adapted and optimized.

  • Diazotization of 3-Amino-2,4-dinitrobenzoic acid:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-2,4-dinitrobenzoic acid in a suitable volume of dilute hydrochloric or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and neutralize it carefully with a suitable base.

    • The crude product may precipitate and can be collected by filtration.

  • Workup and Purification:

    • The crude product should be washed with water.

    • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Side_Reactions Start 3-Amino-2,4-dinitrobenzoic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H+ Product This compound (Target) Diazonium->Product CuCN Phenol 3-Hydroxy-2,4-dinitrobenzoic acid Diazonium->Phenol H2O Halide 3-Halo-2,4-dinitrobenzoic acid Diazonium->Halide X- (e.g., Cl-) Azo Azo Compound Diazonium->Azo Unreacted Amine Hydrolysis 3-Carbamoyl-2,4-dinitrobenzoic acid Product->Hydrolysis H+/H2O or OH-/H2O (workup) Decarboxylation 1-Cyano-2,4-dinitrobenzene Product->Decarboxylation Heat

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was temperature kept at 0-5°C? Start->Check_Temp Check_Reagents Are reagents fresh? (NaNO2, CuCN) Check_Temp->Check_Reagents Yes High_Temp High Temp -> Diazonium decomposition. -> Phenol/Decarboxylation side reactions. Check_Temp->High_Temp No Check_Workup Were workup conditions mild? Check_Reagents->Check_Workup Yes Old_Reagents Old Reagents -> Incomplete reaction. Check_Reagents->Old_Reagents No Harsh_Workup Harsh Workup -> Nitrile hydrolysis. Check_Workup->Harsh_Workup No Solution_Temp Optimize temperature control. Check_Workup->Solution_Temp Yes, review other parameters. High_Temp->Solution_Temp Solution_Reagents Use fresh reagents. Old_Reagents->Solution_Reagents Solution_Workup Use mild acid/base for workup. Harsh_Workup->Solution_Workup

Caption: A troubleshooting workflow for low yield or impure product in the synthesis.

References

Technical Support Center: 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 3-Cyano-2,4-dinitrobenzoic acid based on available data for structurally similar compounds. Please note that specific stability data for this compound (CAS No. 1291486-31-1) is limited in publicly available literature. The following information is extrapolated from safety data sheets of related dinitrobenzoic acid derivatives and general chemical stability principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: Is this compound sensitive to light?

A2: Photostability data for this specific compound is not available. However, many nitroaromatic compounds exhibit some degree of light sensitivity. To minimize potential degradation, it is best practice to store the compound in an opaque or amber container in a dark place.

Q3: What materials should be avoided when handling or storing this compound?

A3: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][4] Reactions with these substances can be vigorous and may lead to decomposition.

Q4: Is this compound stable under normal laboratory conditions?

A4: Dinitrobenzoic acid derivatives are generally considered stable under normal ambient conditions of temperature and pressure.[1][2][4] However, stability can be affected by factors such as prolonged exposure to high temperatures, humidity, and incompatible materials.

Q5: What are the potential signs of degradation of this compound?

A5: While specific degradation products have not been documented in the searched literature, visual signs of degradation for a solid compound like this could include a change in color, caking of the powder, or the evolution of fumes. If degradation is suspected, the purity of the material should be re-assessed analytically.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, unexpected byproducts) Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Check for any potential contamination or contact with incompatible materials. 3. Re-analyze the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 4. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.
Change in physical appearance of the solid (e.g., color change, clumping) Absorption of moisture or chemical degradation.1. Do not use the material if a significant change in appearance is observed. 2. Assess the moisture content if possible. 3. Consider that a color change may indicate the formation of impurities. The material should be re-analyzed for purity.
Inconsistent results between different batches Variation in purity or stability of different batches.1. Always check the certificate of analysis for each new batch. 2. Perform an identity and purity check on the new batch before use. 3. If possible, perform a side-by-side comparison with a previously qualified batch.

Data Presentation

Table 1: General Storage and Handling Recommendations for Dinitrobenzoic Acid Derivatives

Parameter Recommendation Rationale
Temperature Cool, ambient temperature.Avoids thermal decomposition.
Humidity Dry environment.Prevents hydrolysis and caking of the solid.
Light Store in the dark (amber or opaque container).Minimizes potential photodegradation.
Container Tightly closed, well-sealed container.Prevents contamination and exposure to moisture and air.
Ventilation Store in a well-ventilated area.[1][2][4]Ensures dissipation of any potential vapors and provides a safer storage environment.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[2][4]Prevents potentially hazardous chemical reactions.

Experimental Protocols

Protocol: General Approach for Assessing the Stability of this compound

This protocol is a general guideline based on established principles of stability testing for chemical substances. It should be adapted based on the specific experimental needs and available analytical instrumentation.

1. Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.

2. Materials:

  • This compound (test substance)

  • Appropriate primary packaging (e.g., amber glass vials with inert caps)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS, NMR)

3. Methods:

a. Long-Term Stability Study:

  • Store samples of the test substance in the primary packaging at recommended storage conditions (e.g., 25°C / 60% RH) for a defined period (e.g., 12 months).

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

  • Analyze the samples for purity, appearance, and the presence of degradation products.

b. Accelerated Stability Study:

  • Store samples at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

  • Analyze the samples as in the long-term study. This data can be used to predict the long-term stability.

c. Stress Testing:

  • Thermal Stress: Expose the solid material to high temperatures (e.g., 60°C, 80°C) for a short period and analyze for degradation.

  • Hydrolytic Stress: Prepare solutions of the substance in acidic, basic, and neutral aqueous media and monitor for degradation over time.

  • Oxidative Stress: Expose a solution of the substance to an oxidizing agent (e.g., H₂O₂) and monitor for degradation.

  • Photostability: Expose the solid material and a solution of the substance to a controlled light source (as per ICH Q1B guidelines) and analyze for degradation. Compare with samples stored in the dark.

4. Analysis:

  • Appearance: Visually inspect the samples for any changes in color or physical state.

  • Purity Assay: Use a validated, stability-indicating HPLC method to determine the concentration of this compound.

  • Degradation Products: Use the same HPLC method or LC-MS to detect and quantify any impurities or degradation products that may have formed.

5. Data Evaluation:

  • Plot the purity of the substance as a function of time for each storage condition.

  • Identify and, if possible, characterize any significant degradation products.

  • Based on the data, establish a recommended re-test date and optimal storage conditions.

Mandatory Visualizations

troubleshooting_workflow start Unexpected Experimental Result check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_purity Re-analyze Purity of Starting Material (e.g., HPLC, NMR) check_storage->check_purity purity_ok Purity is within specification check_purity->purity_ok purity_bad Purity is out of specification check_purity->purity_bad Degradation Suspected investigate_process Investigate other experimental parameters (reagents, solvent, conditions) purity_ok->investigate_process procure_new Procure new batch of compound purity_bad->procure_new end Problem Resolved investigate_process->end implement_storage Implement strict storage protocols procure_new->implement_storage implement_storage->end

Caption: Troubleshooting workflow for unexpected experimental results.

storage_decision_tree start Receiving this compound is_long_term Long-term storage (> 1 month)? start->is_long_term store_cool_dry_dark Store in a cool, dry, dark place in a tightly sealed container. is_long_term->store_cool_dry_dark Yes short_term_use For immediate use (< 1 month) is_long_term->short_term_use No check_incompatibles Ensure storage area is free from incompatible materials (strong oxidizers, bases). store_cool_dry_dark->check_incompatibles protect_from_light Keep in original container, protected from direct light. short_term_use->protect_from_light protect_from_light->check_incompatibles end Proceed with experiment check_incompatibles->end

Caption: Decision tree for proper storage of the compound.

References

overcoming solubility issues with 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 3-Cyano-2,4-dinitrobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for dissolving this compound?

Based on data from analogous dinitrobenzoic acid compounds, the following solvents are recommended, in order of decreasing expected solubility:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

  • Ethyl Acetate

For biological assays, DMSO is a common choice for creating concentrated stock solutions that can then be diluted into aqueous media.

Q3: I am still having trouble dissolving the compound. What troubleshooting steps can I take?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting strategies:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures. It is advisable to conduct preliminary stability tests.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution rate.

  • pH Adjustment: As a benzoic acid derivative, the solubility of this compound is expected to be pH-dependent. In aqueous-based solutions, increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Co-solvents: Employing a mixture of solvents can improve solubility. For example, a combination of a primary solvent like DMSO with a less polar co-solvent might be effective.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Increase the final concentration of the organic solvent in the buffer, if experimentally permissible.- Prepare a more dilute stock solution to reduce the amount of organic solvent added.- Investigate the use of surfactants or other solubilizing agents in your buffer.
Incomplete dissolution in the chosen organic solvent. The concentration of the compound exceeds its solubility limit in that solvent at the current temperature.- Increase the volume of the solvent.- Gently heat the solution while stirring.- Try a different polar organic solvent with a higher expected solvating power, such as DMF or DMSO.
Cloudiness or precipitation observed over time. The compound may be degrading or slowly precipitating from a supersaturated solution.- Store stock solutions at the recommended temperature and protect from light.- Prepare fresh solutions before each experiment.- Filter the stock solution through a 0.22 µm filter to remove any undissolved particulates.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized methods based on best practices for similar compounds.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out X mg (where X is 0.01 * molecular weight of the compound in g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Assessing Compound Effects in a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the biological activity of a compound like this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay prep_compound Prepare 10 mM Stock in DMSO dilute Prepare Working Dilutions in Culture Medium prep_compound->dilute prep_cells Seed Cells in Microplate treat Treat Cells with Compound prep_cells->treat dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Reporter) incubate->assay readout Acquire and Analyze Data assay->readout

Cell-based assay workflow.

Disclaimer: The information provided is based on the properties of structurally related compounds and general laboratory practices. It is essential to perform small-scale solubility tests and validate any experimental protocol for your specific application. Always consult the Material Safety Data Sheet (MSDS) for this compound before handling.

Technical Support Center: Optimization of 3-Cyano-2,4-dinitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-2,4-dinitrobenzoic acid. Given that a direct and optimized synthesis for this specific molecule is not widely published, this guide addresses challenges that may arise based on established protocols for structurally similar compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the dinitration of 3-cyanobenzoic acid.

Question: The nitration of 3-cyanobenzoic acid results in a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields during the dinitration of a benzoic acid derivative can stem from several factors, including incomplete reaction, formation of isomers, and product degradation.

Potential Causes & Solutions:

  • Insufficient Nitrating Agent: The electron-withdrawing nature of both the cyano and carboxylic acid groups deactivates the aromatic ring, making nitration challenging. Ensure a sufficient excess of the nitrating mixture (concentrated nitric and sulfuric acids) is used.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to incomplete nitration, while excessively high temperatures can cause decarboxylation or the formation of unwanted byproducts. A stepwise increase in temperature may be beneficial.[1]

  • Reaction Time: The reaction may require an extended period to go to completion due to the deactivated substrate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Formation of Mononitrated Intermediates: The primary byproduct is often the mononitrated species (3-cyano-2-nitrobenzoic acid or 3-cyano-4-nitrobenzoic acid). Increasing the reaction temperature and time after the initial nitration step can help drive the reaction towards the dinitrated product.[1][2]

Question: During the workup, I am having difficulty isolating the pure this compound from the reaction mixture. What purification strategies are recommended?

Answer:

Isolating the target compound can be challenging due to the presence of unreacted starting material, mononitrated isomers, and other byproducts.

Recommended Purification Steps:

  • Quenching: The reaction mixture should be carefully poured over crushed ice to precipitate the crude product.[2]

  • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with cold water to remove residual acids.

  • Recrystallization: Recrystallization is a powerful technique for purifying the product. Based on protocols for similar dinitrobenzoic acids, a mixed solvent system, such as ethanol/water, may be effective.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of dichloromethane/acetic acid has been used for the purification of a related compound, 4-cyano-3-nitrobenzoic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common strategy for synthesizing substituted dinitrobenzoic acids is the direct nitration of the corresponding substituted benzoic acid.[1][2][4] Therefore, a plausible route is the dinitration of 3-cyanobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Q2: What are the expected challenges in the synthesis of this compound?

A2: The primary challenges are likely to be achieving complete dinitration due to the deactivating effect of the existing substituents and controlling the regioselectivity to obtain the desired 2,4-dinitro isomer over other potential isomers. Purification of the final product from mononitrated intermediates and other isomers can also be difficult.

Q3: How can I monitor the progress of the nitration reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them in ice water, extracting the organic components, and analyzing them by TLC or HPLC. This will allow you to track the disappearance of the starting material and the formation of the product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Nitration reactions are highly exothermic and require careful temperature control. The use of fuming nitric acid and concentrated sulfuric acid necessitates working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed behind a blast shield, especially when working on a larger scale.

Data Presentation

Table 1: Reaction Conditions for the Nitration of Benzoic Acid Derivatives

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeYield (%)Reference
Benzoic AcidFuming HNO₃ / H₂SO₄70-90, then 135-1454h at steam bath, 3h at 135-145°C54-58[2]
Benzoic AcidFuming HNO₃ / H₂SO₄<85, then 80-85, 100, 1351h at 80-85°C, 0.5-1h at 100°C, 2h at 135°C70[1]
2,4-DinitrotolueneNa₂Cr₂O₇ / H₂SO₄Reflux2-3hNot specified[5]

Table 2: Conditions for Cyanation of Halogenated Nitroaromatics

Starting MaterialCyanating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
4-Chloro-3-nitrobenzoic acidCuCNCuCl / Quinoline1803.5h48[3]

Experimental Protocols

Protocol 1: General Procedure for the Dinitration of a Benzoic Acid Derivative (Adapted from the synthesis of 3,5-dinitrobenzoic acid) [1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the starting benzoic acid derivative to concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature is maintained within the specified range for the substrate.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period, followed by heating to drive the reaction to completion.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for the Cyanation of a Halogenated Nitroaromatic (Rosenmund-von Braun reaction, adapted from the synthesis of 4-cyano-3-nitrobenzoic acid) [3]

  • In a round-bottom flask, combine the halogenated nitrobenzoic acid, copper(I) cyanide, and a high-boiling solvent such as quinoline or DMF.

  • Heat the mixture under an inert atmosphere (e.g., argon) to a high temperature (typically 150-200 °C).

  • Maintain the temperature for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3-Cyanobenzoic Acid reaction Dinitration (HNO3, H2SO4) start->reaction quench Quench on Ice reaction->quench filter Filtration & Washing quench->filter purify Recrystallization or Column Chromatography filter->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Desired Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (Isomer Formation) issue->cause2 cause3 Product Degradation issue->cause3 sol1 Increase Nitrating Agent Increase Reaction Time cause1->sol1 sol2 Optimize Temperature cause1->sol2 cause2->sol2 sol3 Careful Temperature Control During Reaction & Workup cause3->sol3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

common impurities in 3-Cyano-2,4-dinitrobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-2,4-dinitrobenzoic acid. The information provided is designed to help identify and resolve common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound typically arise from the synthetic route, which is often the nitration of 3-cyanobenzoic acid. These impurities can include:

  • Unreacted Starting Material: 3-cyanobenzoic acid.

  • Mononitrated Intermediates: Including 3-cyano-2-nitrobenzoic acid, 3-cyano-4-nitrobenzoic acid, and 3-cyano-6-nitrobenzoic acid.

  • Isomeric Dinitro Products: Such as 3-cyano-2,6-dinitrobenzoic acid and 3-cyano-4,6-dinitrobenzoic acid.

  • Residual Solvents: From synthesis and purification steps (e.g., ethanol, acetic acid, dichloromethane).

  • Inorganic Salts: Resulting from the use of mineral acids (sulfuric acid, nitric acid) and bases during workup.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target compound from its organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Mass Spectrometry (MS): Can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value for the pure substance indicates the presence of impurities.

Q3: What is a general strategy for removing impurities from crude this compound?

A3: A general purification strategy involves the following steps:

  • Initial Washing: Washing the crude product with cold water can help remove residual mineral acids and some water-soluble impurities.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical.

  • Chromatography: For difficult-to-separate impurities or for achieving very high purity, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize After Synthesis
  • Possible Cause: Presence of significant amounts of impurities, particularly residual solvents or isomeric byproducts that form a eutectic mixture.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure.

    • Trituration: Try triturating the oily residue with a non-polar solvent like hexanes or petroleum ether. This may induce crystallization of the desired product while dissolving some non-polar impurities.

    • Acid-Base Extraction: Dissolve the crude material in an aqueous sodium bicarbonate solution. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with HCl to precipitate the desired carboxylic acid.

    • Chromatography: If the above methods fail, purify a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.

Issue 2: Low Purity After a Single Recrystallization
  • Possible Cause:

    • The chosen recrystallization solvent is not optimal for separating the desired product from a specific impurity.

    • The concentration of impurities is too high for a single recrystallization to be effective.

    • The cooling process was too rapid, leading to the trapping of impurities within the crystals.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent mixtures (e.g., ethanol/water, acetic acid/water, toluene) to find a system that provides good separation.

    • Multiple Recrystallizations: Perform a second or even third recrystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Pre-Purification: If the impurity level is very high, consider a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica gel before recrystallization.

Data Presentation

Table 1: Common Impurities and Their Potential Origin

Impurity NameChemical StructureLikely Origin
3-Cyanobenzoic acidC₈H₅NO₂Unreacted starting material from the nitration reaction.
3-Cyano-4-nitrobenzoic acidC₈H₄N₂O₄Mononitrated intermediate from the nitration of 3-cyanobenzoic acid.
3-Cyano-2-nitrobenzoic acidC₈H₄N₂O₄Mononitrated intermediate from the nitration of 3-cyanobenzoic acid.
3-Cyano-2,6-dinitrobenzoic acidC₈H₃N₃O₆Isomeric dinitration byproduct.

Table 2: Comparison of Purification Methods for Dinitrobenzoic Acids (Model Data)

Purification MethodStarting Purity (Area % HPLC)Purity after 1st Pass (Area % HPLC)Purity after 2nd Pass (Area % HPLC)Typical Recovery
Recrystallization (Ethanol/Water)~85%~95-97%>99%60-80% per step
Column Chromatography (Silica Gel)~85%>99%-70-90%
Acid-Base Extraction~85%~90-92%->95%

Note: This data is representative for dinitrobenzoic acids and serves as a guideline. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, or a mixture of ethanol and water, is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid to keep the carboxylic acid protonated and improve peak shape).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-Cyanobenzoic_acid 3-Cyanobenzoic Acid (Starting Material) Nitration Nitration (HNO3, H2SO4) 3-Cyanobenzoic_acid->Nitration Crude_Product Crude this compound Nitration->Crude_Product Unreacted_SM Unreacted 3-Cyanobenzoic Acid Crude_Product->Unreacted_SM contains Mononitrated Mononitrated Intermediates Crude_Product->Mononitrated contains Isomers Dinitro Isomers Crude_Product->Isomers contains

Caption: Inferred synthesis pathway of this compound and the origin of common impurities.

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Impure_Fraction Impure Fractions Purity_Check2->Impure_Fraction Purity Not OK

Caption: A typical workflow for the purification of this compound.

handling and safety precautions for 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Cyano-2,4-dinitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or glasses.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.[5]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Q4: What are the appropriate first-aid measures in case of exposure?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste material in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[6][7]

Troubleshooting Guides

Scenario 1: I have spilled a small amount of this compound powder on the lab bench.

  • Step 1: Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Step 2: Evacuate (if necessary): For a small, contained spill, evacuation of the immediate area may be sufficient.

  • Step 3: Don Appropriate PPE: Ensure you are wearing a lab coat, chemical-resistant gloves, and eye protection.

  • Step 4: Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Step 5: Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Step 6: Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.

  • Step 7: Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Scenario 2: The compound is causing irritation to my skin despite wearing gloves.

  • Step 1: Cease Work Immediately: Stop handling the compound.

  • Step 2: Remove Contaminated Gloves: Carefully remove your gloves, avoiding contact with the outside of the gloves.

  • Step 3: Wash Hands Thoroughly: Immediately wash your hands with soap and water for at least 15 minutes.

  • Step 4: Inspect Gloves: Check your gloves for any signs of degradation or punctures. It's possible the glove material is not resistant to the compound or has been compromised.

  • Step 5: Seek Medical Advice: If irritation persists, seek medical attention.

  • Step 6: Review Glove Selection: Consult a glove compatibility chart or the glove manufacturer to ensure you are using the appropriate type of gloves for handling this chemical.

Quantitative Data

PropertyValue
GHS Classification Acute Toxicity, Oral (Category 4)
Skin Irritation (Category 2)
Eye Irritation (Category 2)
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This data is based on the GHS classification for 3,5-Dinitrobenzoic acid, a closely related compound, and should be used for guidance.[8]

Experimental Protocols & Workflows

Emergency Spill Response Workflow

Spill_Response cluster_spill Spill of this compound spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain spill with inert absorbent material ppe->contain cleanup Carefully sweep into hazardous waste container contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Emergency procedure for handling a spill of this compound.

References

troubleshooting failed reactions involving 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-2,4-dinitrobenzoic acid and related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: While a direct, optimized synthesis for this compound is not widely published, two plausible synthetic routes can be proposed based on standard organic chemistry transformations. The first involves the dinitration of a 3-cyanobenzoic acid precursor. The second route is the cyanation of a suitable 2,4-dinitrobenzoic acid derivative, such as a halogenated precursor.

Q2: What are the main challenges in the dinitration of a substituted benzoic acid?

A2: The main challenges include controlling the regioselectivity of the nitration, achieving complete dinitration without side reactions, and managing the harsh reaction conditions typically required. The presence of multiple deactivating groups on the aromatic ring can make the second nitration step particularly difficult.[1] Incomplete nitration leading to mono-nitro byproducts is a common issue.

Q3: What are the common problems encountered in the cyanation of aryl halides?

A3: Common issues in cyanation reactions, such as the Rosenmund-von Braun or palladium-catalyzed reactions, include the high toxicity of cyanide reagents, the need for high temperatures, and potential catalyst deactivation.[2] In palladium-catalyzed cyanations, excess cyanide can poison the catalyst.[2] The choice of solvent and the nature of the leaving group on the aromatic ring are also critical for reaction success.

Q4: How can I purify crude this compound?

A4: Purification can typically be achieved through recrystallization. The choice of solvent is crucial and depends on the solubility of the product and impurities. Dinitrobenzoic acids generally exhibit limited solubility in water but are more soluble in organic solvents like ethanol, methanol, and ethyl acetate.[3][4][5] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Chromatography on silica gel can also be an effective purification method.[6]

Troubleshooting Guides

Guide 1: Dinitration of 3-Cyanobenzoic Acid (Proposed Route)

This guide addresses issues that may arise when attempting to synthesize this compound by nitrating 3-cyanobenzoic acid.

Problem 1: Low yield of the desired 2,4-dinitro isomer and formation of other isomers.

  • Possible Cause: The directing effects of the cyano (-CN) and carboxylic acid (-COOH) groups, both of which are meta-directing, can lead to a mixture of dinitrated isomers. While the 2 and 4 positions are activated by neither group, steric hindrance and electronic effects can influence the final product distribution.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. Nitration is exothermic, and higher temperatures can lead to less selective reactions and the formation of undesired byproducts.

    • Order of Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly to the solution of 3-cyanobenzoic acid to maintain better control over the reaction.

    • Alternative Starting Material: Consider starting with a precursor where the desired substitution pattern is already established, if possible.

Problem 2: The reaction stops at the mono-nitrated stage.

  • Possible Cause: The introduction of the first nitro group further deactivates the aromatic ring, making the second nitration significantly more difficult.

  • Solution:

    • Harsher Conditions: Increase the reaction temperature and/or use a stronger nitrating agent, such as fuming nitric acid and oleum (fuming sulfuric acid). Be aware that this increases the risk of side reactions and safety hazards.[1]

    • Extended Reaction Time: Increase the reaction time to allow for the slower second nitration to proceed to completion. Monitor the reaction progress by techniques like TLC or HPLC.

Problem 3: The product does not precipitate upon quenching with water.

  • Possible Cause: The product may have some solubility in the acidic aqueous solution, or it may have formed an oil instead of a solid.

  • Solution:

    • Extraction: Extract the product from the aqueous solution using a suitable organic solvent like ethyl acetate.

    • Salting Out: Add a saturated salt solution (e.g., NaCl) to the aqueous mixture to decrease the solubility of the organic product.

    • pH Adjustment: Carefully neutralize the acidic solution to precipitate the carboxylic acid.

Guide 2: Cyanation of a 2,4-Dinitrobenzoic Acid Derivative (Proposed Route)

This guide addresses potential issues when synthesizing this compound via a nucleophilic aromatic substitution of a halogen (e.g., chlorine or bromine) at the 3-position of a 2,4-dinitrobenzoic acid derivative.

Problem 1: The cyanation reaction does not proceed or is very slow.

  • Possible Cause:

    • Insufficient Activation: Although the two nitro groups are strongly activating for nucleophilic aromatic substitution, the reaction may still require forcing conditions.

    • Poor Leaving Group: The chosen halogen may not be a sufficiently good leaving group under the reaction conditions.

    • Inappropriate Cyanide Source: The cyanide salt used may not be soluble or reactive enough in the chosen solvent.

  • Solution:

    • Increase Temperature: Many cyanation reactions require high temperatures (e.g., 150-200 °C).[6]

    • Choice of Halogen: A bromo or iodo substituent is generally a better leaving group than a chloro substituent.

    • Cyanide Source and Solvent: Copper(I) cyanide is commonly used in Rosenmund-von Braun reactions.[6] For palladium-catalyzed reactions, zinc cyanide can be a less toxic alternative. Ensure the solvent is appropriate for the chosen cyanide source and reaction type (e.g., DMF, NMP, or quinoline).

Problem 2: Significant formation of byproducts.

  • Possible Cause: Side reactions such as hydrolysis of the cyano group to an amide or carboxylic acid can occur, especially at high temperatures and in the presence of water. Decarboxylation can also be a problem under harsh conditions.

  • Solution:

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis.

    • Temperature and Time Optimization: Run the reaction at the lowest temperature and for the shortest time necessary for completion to minimize byproduct formation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Quantitative Data

Table 1: Typical Reaction Conditions for Dinitration of Benzoic Acid Derivatives

ParameterConditionReference
Nitrating AgentFuming Nitric Acid / Concentrated Sulfuric Acid[7]
Temperature70-145 °C[7]
Reaction Time4-8 hours[7]
QuenchingPoured into ice water[7]
Typical Yield54-70%[7][8]

Table 2: Example Reaction Conditions for Cyanation of a Nitro-substituted Aryl Halide

ParameterConditionReference
Substrate4-Chloro-3-nitrobenzoic acid[6]
Cyanide SourceCuprous cyanide (CuCN)[6]
Catalyst/AdditiveCuprous chloride (CuCl)[6]
SolventQuinoline[6]
Temperature180 °C[6]
Reaction Time3.5 hours[6]
Typical Yield48%[6]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Dinitration (Hypothetical)

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 10 mL of fuming nitric acid to the sulfuric acid with continuous stirring.

  • Reaction: To a separate flask, add 5 g of 3-cyanobenzoic acid and 15 mL of concentrated sulfuric acid. Stir until the solid dissolves. Cool the flask in an ice bath and slowly add the prepared nitrating mixture from the dropping funnel, keeping the temperature below 10 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 90-100 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture.

Protocol 2: Proposed Synthesis of this compound via Cyanation (Hypothetical)

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5 g of 3-bromo-2,4-dinitrobenzoic acid, 2.5 g of copper(I) cyanide, and 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

G Proposed Synthetic Pathways for this compound cluster_0 Route A: Dinitration cluster_1 Route B: Cyanation A1 3-Cyanobenzoic acid A2 Mono-nitro Intermediate A1->A2 HNO3/H2SO4 A3 This compound A2->A3 Fuming HNO3/H2SO4 B1 3-Halo-2,4-dinitrobenzoic acid B2 This compound B1->B2 CuCN or Pd catalyst + CN source G Troubleshooting Dinitration Reactions start Dinitration Reaction Failed q1 Incomplete Reaction? start->q1 q2 Incorrect Isomer Formation? q1->q2 No a1 Increase Temperature Extend Reaction Time Use Stronger Nitrating Agent q1->a1 Yes a2 Optimize Temperature Control Slow Addition of Nitrating Agent Consider Isomeric Purity of Starting Material q2->a2 Yes G Troubleshooting Cyanation Reactions start Cyanation Reaction Failed q1 No Reaction? start->q1 q2 Low Yield / Byproducts? q1->q2 No a1 Increase Temperature Change Leaving Group (e.g., Cl to Br) Use Different Cyanide Source/Solvent q1->a1 Yes a2 Ensure Anhydrous Conditions Optimize Temperature and Time Use Inert Atmosphere q2->a2 Yes

References

Technical Support Center: Scaling Up the Synthesis of 3-Cyano-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Cyano-2,4-dinitrobenzoic acid. The information is presented in a question-and-answer format to address specific challenges.

Disclaimer: The synthesis of dinitroaromatic compounds is highly energetic and potentially hazardous. The protocols and troubleshooting advice provided herein are intended for qualified professionals in a controlled laboratory or manufacturing environment. A thorough risk assessment must be conducted prior to any experimentation, especially when scaling up.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the nitration of 3-Cyanobenzoic acid using a mixed acid system (fuming nitric acid and concentrated sulfuric acid). The electron-withdrawing nature of both the cyano and carboxylic acid groups deactivates the aromatic ring, requiring forcing conditions for dinitration.

Synthesis_Pathway cluster_reactant Starting Material cluster_product Final Product 3-Cyanobenzoic Acid This compound reagents Fuming HNO₃ Conc. H₂SO₄ reagents->this compound Nitration

Caption: Proposed synthesis route for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a laboratory-scale synthesis. Scale-up requires specialized equipment for temperature control, reagent addition, and material handling.

Materials:

  • 3-Cyanobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Ice-water bath and a secondary cooling bath (e.g., acetone/dry ice) for emergencies.

  • Buchner funnel and filtration apparatus.

Procedure:

  • Acid Preparation: In the three-neck flask, carefully add 3-Cyanobenzoic acid (1.0 eq) to concentrated sulfuric acid (5-10 vol) while stirring. Cool the mixture to 0-5°C using an ice-water bath.

  • Nitrating Mixture Addition: Slowly add fuming nitric acid (2.5-3.0 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10-15°C. The addition rate is critical for controlling the exotherm.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-85°C.[1] Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC). The reaction time can range from 3 to 24 hours.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The product will precipitate as a solid. Allow the slurry to stir in the cold for 30-60 minutes to ensure complete precipitation.[1][2] Filter the solid using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (to remove residual acid).

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C. Dinitroaromatic compounds can be thermally sensitive.

Experimental_Workflow prep Reagent Preparation reaction Controlled Nitration (0°C to 85°C) prep->reaction Add starting material to H₂SO₄, then HNO₃ quench Quenching on Ice-Water reaction->quench Reaction complete isolate Filtration & Washing quench->isolate Precipitate formed dry Vacuum Drying (<50°C) isolate->dry analysis Purity Analysis (HPLC) dry->analysis

Caption: General experimental workflow for the synthesis.

Data Presentation: Aromatic Nitration Parameters

The following table summarizes typical conditions for dinitration of deactivated benzoic acids, providing a baseline for process optimization.

ParameterCondition A[2]Condition B[1]Scale-Up Consideration
Starting Material Benzoic AcidBenzoic Acid3-Cyanobenzoic Acid
H₂SO₄ (vol. equiv.) ~5~4.6Higher volumes may be needed for stirrability.
Fuming HNO₃ (mol. equiv.) ~3.5~1.5Stoichiometry needs optimization for dinitration.
Addition Temperature 70-90°C (initial)5-10°CLower temperatures are crucial for safety at scale.
Reaction Temperature 135-145°C80-85°CPrecise control is vital to prevent runaway reactions.
Reaction Time ~7 hours24 hoursDependent on temperature; requires careful monitoring.
Yield (approx.) 54-58%Not specifiedHighly dependent on optimized conditions.

Troubleshooting and FAQs

Question: The reaction temperature is rising uncontrollably during nitric acid addition. What should I do?

Answer: This indicates a runaway reaction, which is extremely dangerous.

  • Immediately stop the addition of the nitrating agent.

  • Increase cooling by applying a secondary cooling bath (e.g., acetone/dry ice).

  • If the temperature continues to rise, be prepared for emergency measures as dictated by your facility's safety protocol, which may include quenching the reaction in a controlled manner if possible and evacuating the area.

  • For future runs, reduce the addition rate and ensure the cooling bath has sufficient capacity for the scale of the reaction.

Question: My final yield is very low. What are the common causes?

Answer: Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by analyzing a sample of the reaction mixture. If incomplete, consider increasing the reaction time or temperature cautiously.

  • Insufficient Nitrating Agent: Ensure you are using at least two molar equivalents of nitric acid for dinitration. An excess is often required.

  • Product Loss During Workup: The product may have some solubility in the acidic aqueous mixture. Ensure the quenching solution is sufficiently cold (~0°C) to minimize solubility before filtration.

  • Side Reactions: At excessively high temperatures, oxidation and decomposition of the starting material or product can occur, leading to byproducts and reduced yield.

Question: The purity of my product is low, showing multiple spots on TLC or peaks in HPLC. What are the likely impurities?

Answer: The primary impurities are likely mononitrated isomers (3-cyano-2-nitrobenzoic acid and 3-cyano-4-nitrobenzoic acid) and potentially an over-nitrated trinitro species.

  • Mononitrated Species: Result from incomplete reaction. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).

  • Isomeric Dinitro Species: While the 2,4-dinitro isomer is expected to be the major product, other isomers may form. Fractional crystallization may be required, which can be challenging at a large scale. HPLC is the best method to resolve and identify these.

Question: What are the primary safety hazards when scaling up this synthesis?

Answer:

  • Extreme Exotherm: Nitration is a highly exothermic process. Heat removal is the primary challenge at scale. Ensure the reactor has an adequate cooling jacket and an emergency cooling system.

  • Handling of Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[3][4][5][6] Work in a well-ventilated area or fume hood.[3][4][5][6]

  • Product Instability: Dinitroaromatic compounds are energetic materials and can be sensitive to shock, friction, and heat. Avoid excessive heating during drying and handle the final product with care.

  • Toxic Fumes: The reaction evolves nitrogen oxide (NOx) gases, which are toxic.[2] Ensure the reactor is vented to a scrubber system to neutralize these fumes.

Troubleshooting_Logic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield or Purity check_rxn Analyze Reaction Mixture (HPLC/TLC) start->check_rxn workup_loss Loss During Workup start->workup_loss incomplete Incomplete Reaction check_rxn->incomplete High SM side_products Side Products Formed check_rxn->side_products Multiple Peaks increase_time Increase Time/ Temp (cautiously) incomplete->increase_time optimize_temp Optimize Temp Profile side_products->optimize_temp recrystallize Recrystallize/ Chromatography side_products->recrystallize check_quench Ensure Quench Temp is ~0°C workup_loss->check_quench

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 3-Cyano-2,4-dinitrobenzoic Acid and Other Dinitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Cyano-2,4-dinitrobenzoic acid and its structural isomers, 2,4-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, and 2,6-dinitrobenzoic acid. The objective is to present a comprehensive analysis of their physicochemical properties and potential biological activities, supported by available experimental data and detailed methodologies.

Introduction

Dinitrobenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with two nitro groups. The position of these nitro groups, along with the presence of other functional groups such as a cyano group, can significantly influence the molecule's chemical and biological properties. These compounds are of interest to researchers in various fields, including medicinal chemistry and materials science, due to their potential as intermediates in the synthesis of more complex molecules and as biologically active agents themselves. This guide focuses on a direct comparison of this compound with its non-cyanated dinitrobenzoic acid isomers to highlight the impact of the additional cyano-substituent and the arrangement of the nitro groups.

Physicochemical Properties

The physicochemical properties of dinitrobenzoic acids, such as acidity (pKa), melting point, and solubility, are critical determinants of their reactivity, formulation, and biological uptake. The electron-withdrawing nature of the nitro and cyano groups is expected to significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa 4.2).

Table 1: Comparison of Physicochemical Properties of Dinitrobenzoic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaWater Solubility (g/L)CAS Number
This compound C₈H₃N₃O₆253.13Data not availableData not availableData not available1291486-31-1[1][2][3][4][5]
2,4-Dinitrobenzoic acid C₇H₄N₂O₆212.12176 - 180[6][7]1.43[6][8]18.2 (25 °C)[6][8]610-30-0[6][7][8][9]
3,5-Dinitrobenzoic acid C₇H₄N₂O₆212.12204 - 206[10][11][12]2.82 - 2.85[10][11][12]Slightly soluble[11]99-34-3[10][11][12][13]
2,6-Dinitrobenzoic acid C₇H₄N₂O₆212.12202 - 206[14]1.14[14]16.1[14]603-12-3[14][15]

Note: Data for this compound is largely unavailable in publicly accessible literature. The information provided is based on supplier data where available.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and comparison of the physicochemical and biological properties of these compounds.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.

  • Preparation of the Analyte Solution: A precise weight of the dinitrobenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or acetonitrile to ensure solubility. The concentration should be accurately known, for example, 0.01 M.

  • Titration Setup: A calibrated pH meter with a glass electrode is used to measure the pH of the solution. The titrant, a standardized solution of a strong base (e.g., 0.1 M NaOH), is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The solution should be stirred continuously to ensure homogeneity.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is then calculated as the pH at the half-equivalence point.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The dinitrobenzoic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Biological Activities and Potential Signaling Pathways

Nitroaromatic compounds are known to exert biological effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the induction of cellular stress. While specific comparative studies on the biological activities of these particular dinitrobenzoic acids are limited, the following sections outline plausible mechanisms based on the known effects of similar compounds.

Oxidative Stress and Apoptosis

The electron-deficient nature of the nitroaromatic ring can facilitate the acceptance of electrons from cellular reductases, leading to the formation of nitro radical anions. In the presence of oxygen, these radicals can be re-oxidized, generating superoxide radicals and other ROS. This futile cycling can lead to a state of oxidative stress within the cell.

Elevated levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis. Key signaling pathways often implicated in oxidative stress-induced apoptosis include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

Oxidative_Stress_Apoptosis_Pathway Dinitrobenzoic_Acid Dinitrobenzoic Acid Cellular_Reductases Cellular Reductases Dinitrobenzoic_Acid->Cellular_Reductases Nitro_Radical Nitro Radical Anion Cellular_Reductases->Nitro_Radical Reduction Nitro_Radical->Dinitrobenzoic_Acid Re-oxidation Oxygen O₂ Nitro_Radical->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway NFkB_Pathway NF-κB Pathway Modulation Oxidative_Stress->NFkB_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed mechanism of dinitrobenzoic acid-induced apoptosis via oxidative stress.

Experimental Workflow for Comparative Analysis

A systematic workflow is crucial for the objective comparison of these dinitrobenzoic acid isomers.

Comparative_Analysis_Workflow Start Start: Select Dinitrobenzoic Acid Isomers Physicochemical Physicochemical Characterization Start->Physicochemical Biological Biological Activity Evaluation Start->Biological pKa pKa Determination (Potentiometric Titration) Physicochemical->pKa Melting_Point Melting Point Determination Physicochemical->Melting_Point Solubility Solubility Studies Physicochemical->Solubility Data_Analysis Data Analysis and Comparison pKa->Data_Analysis Melting_Point->Data_Analysis Solubility->Data_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC) Biological->Antimicrobial Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Conclusion Conclusion and Structure-Activity Relationship Assessment Data_Analysis->Conclusion

References

A Comparative Guide to the Reactivity of 3-Cyano-2,4-dinitrobenzoic Acid and 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-cyano-2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid. The analysis is grounded in the electronic properties of their substituents and supported by established chemical principles. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide offers a robust theoretical framework and practical experimental protocols for their synthesis and potential reactions.

Introduction

Both this compound and 3,5-dinitrobenzoic acid are highly functionalized aromatic compounds of interest in organic synthesis and drug discovery. The presence of multiple electron-withdrawing groups on the benzene ring significantly influences their chemical properties, particularly the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic attack. Understanding their relative reactivity is crucial for designing synthetic routes and developing novel molecular entities.

Theoretical Comparison of Reactivity

The primary difference in the reactivity of these two molecules stems from the nature and position of their electron-withdrawing substituents: a cyano group (-CN) and nitro groups (-NO₂). The electronic effects of these groups can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene derivative.

Key Electronic Effects:

  • Nitro Group (-NO₂): A very strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.

  • Cyano Group (-CN): A strong electron-withdrawing group, also acting through both inductive (-I) and resonance (-M) effects.

The Hammett constants for these groups provide a quantitative basis for comparison.

Substituentσ_metaσ_para
-NO₂0.710.78
-CN0.560.66

Analysis of Substituent Effects:

  • 3,5-Dinitrobenzoic Acid: The two nitro groups are meta to the carboxylic acid. Their strong electron-withdrawing inductive effects (-I) significantly increase the acidity of the carboxylic acid compared to benzoic acid.

  • This compound: This molecule possesses two nitro groups and one cyano group. The nitro group at the 4-position is para to the carboxylic acid, while the nitro group at the 2-position and the cyano group at the 3-position are ortho and meta, respectively. The cumulative electron-withdrawing effect of these three groups is expected to be greater than that of the two meta nitro groups in 3,5-dinitrobenzoic acid.

Acidity

The acidity of the carboxylic acid group is directly proportional to the electron-withdrawing power of the substituents on the aromatic ring. A higher degree of electron withdrawal stabilizes the carboxylate anion, thus increasing acidity.

Reactivity towards Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups, particularly in ortho and para positions to a good leaving group, are susceptible to nucleophilic aromatic substitution (SNAr).[2][3] In the context of these benzoic acids, a potential leaving group could be one of the nitro groups, or another substituent introduced for this purpose.

Prediction: The aromatic ring of this compound is expected to be more reactive towards nucleophiles than that of 3,5-dinitrobenzoic acid. This is because the cumulative electron-withdrawing effect of the three substituents makes the ring more electron-deficient and better able to stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction.[3]

Experimental Data Summary

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid

A common method for the synthesis of 3,5-dinitrobenzoic acid is the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[5]

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to complete the reaction.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol-water.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a Sandmeyer reaction on a suitable amino-dinitrobenzoic acid precursor. The Sandmeyer reaction is a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][6]

Proposed Route:

  • Nitration: Start with 3-amino-2-nitrobenzoic acid or 3-amino-4-nitrobenzoic acid and perform a second nitration to obtain 3-amino-2,4-dinitrobenzoic acid.

  • Diazotization: Dissolve the 3-amino-2,4-dinitrobenzoic acid in a cold aqueous solution of a strong acid (e.g., HCl).

  • Add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of potassium cyanide (KCN).

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Gently warm the reaction mixture to facilitate the replacement of the diazonium group with a cyano group.

  • Acidify the reaction mixture to precipitate the this compound.

  • Isolate and purify the product by filtration and recrystallization.

Visualizations

Synthesis_of_3_5_Dinitrobenzoic_Acid Synthesis of 3,5-Dinitrobenzoic Acid benzoic_acid Benzoic Acid product 3,5-Dinitrobenzoic Acid benzoic_acid->product Nitration reagents Fuming HNO₃ Conc. H₂SO₄

Caption: Synthetic route to 3,5-Dinitrobenzoic Acid.

Proposed_Synthesis_of_3_Cyano_2_4_dinitrobenzoic_Acid Proposed Synthesis of this compound start 3-Amino-2,4-dinitrobenzoic Acid diazonium Diazonium Salt start->diazonium Diazotization product This compound diazonium->product Sandmeyer Reaction reagents1 NaNO₂ / HCl 0-5 °C reagents2 CuCN / KCN

Caption: Proposed synthesis of this compound.

Reactivity_Comparison Reactivity Comparison Logic substituents Substituent Electronic Effects (-NO₂, -CN) hammett Hammett Constants (σ) substituents->hammett Quantified by reactivity Predicted Reactivity hammett->reactivity Predicts acidity Acidity (pKa) reactivity->acidity snar SNAr Susceptibility reactivity->snar

Caption: Logic for comparing reactivity.

Conclusion

Based on the strong electron-withdrawing properties of the cyano and nitro groups, this compound is predicted to be a more reactive compound than 3,5-dinitrobenzoic acid. This increased reactivity is anticipated in terms of both the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic attack. While direct comparative experimental data is lacking, this theoretical framework provides a strong basis for guiding future experimental work and synthetic applications involving these highly functionalized benzoic acid derivatives. Researchers are encouraged to validate these predictions through experimental studies.

References

Comparative Guide to Analytical Methods for 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of analytical methodologies for the quantification and quality control of 3-Cyano-2,4-dinitrobenzoic acid, a key intermediate in various synthetic processes. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of UV-Vis Spectrophotometry as an alternative.

Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase HPLC (RP-HPLC) is the most common and reliable technique for the analysis of organic, non-volatile compounds like this compound.[1][2] The separation is based on the compound's hydrophobic character, where it partitions between a non-polar stationary phase (like C18) and a polar mobile phase.[1][2]

Proposed RP-HPLC Method Protocol

This protocol is a recommended starting point for the development and validation of an analytical method for this compound.

  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is recommended.

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the analyte. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of approximately 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.[3]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

    • Prepare samples by accurately weighing and dissolving the material in the diluent to a concentration within the calibration range.

Method Validation According to ICH Q2(R1) Guidelines

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7] The key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]The peak for this compound should be well-resolved from other peaks, and peak purity analysis should confirm no co-eluting impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]A linear regression of the calibration curve (at least 5 concentration levels) should yield a correlation coefficient (r²) ≥ 0.995.[7]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][7]For assay: 80% to 120% of the test concentration. For impurity testing: from the reporting level to 120% of the specification.[7]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6]The mean recovery of the analyte should be within 98.0% to 102.0% over the specified range.[4]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[7]The Relative Standard Deviation (RSD) for replicate injections should be ≤ 2%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][6]Typically determined at a signal-to-noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][6]Typically determined at a signal-to-noise ratio of 10:1.[4]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]The method should show no significant changes in results with slight variations in parameters like mobile phase composition, pH, column temperature, and flow rate. The RSD should remain within acceptable limits.

Alternative Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9] Nitroaromatic compounds, including this compound, have strong UV absorbance, making this a viable, though less specific, alternative to HPLC.[10][11][12]

Proposed UV-Vis Spectrophotometry Protocol
  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Determination of λmax: Prepare a dilute solution of the compound and scan the UV spectrum (typically from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve using the Beer-Lambert Law.[9]

Comparison of Analytical Methods

FeatureRP-HPLC with UV DetectionUV-Vis Spectrophotometry
Specificity High; can separate the analyte from impurities and degradation products.[8]Low; any substance that absorbs at the same wavelength will interfere with the measurement.[9]
Sensitivity High; can detect and quantify low concentrations (ng/mL to µg/mL levels).[3]Moderate; generally suitable for µg/mL to mg/mL concentrations.
Quantitation Highly accurate and precise for both assay and impurity determination.[5]Suitable for assay but not for impurity profiling.
Analysis Time Longer per sample (typically 15-60 minutes) due to chromatographic separation.[13]Very fast per sample (a few minutes).
Complexity & Cost More complex instrumentation and higher operational costs.Simpler instrumentation and lower cost.
Development Effort Requires significant method development and validation effort.Relatively simple to develop and validate for a pure substance.
Application Ideal for stability studies, impurity profiling, and quality control in a regulatory environment.Suitable for quick, routine quantification of pure substances where specificity is not a concern.

Comparison of Potential RP-HPLC Conditions

ParameterCondition 1 (Recommended)Alternative Condition 2Rationale for Alternative
Column C18 (Octadecylsilane)Cyano (CN) or Phenyl-HexylA Cyano or Phenyl-Hexyl column offers different selectivity for aromatic and polar compounds, which could be beneficial if resolution from specific impurities is challenging on a C18 column.[14][15]
Organic Solvent AcetonitrileMethanolMethanol has a different solvent strength and selectivity compared to acetonitrile, which can alter the elution order and resolution of peaks.
Aqueous Phase 0.1% Phosphoric AcidAmmonium Formate Buffer (pH 3-4)An ammonium formate buffer is volatile and compatible with mass spectrometry (LC-MS), should further characterization of impurities be necessary.
Detection UV at a single wavelength (e.g., 254 nm)Photodiode Array (PDA) DetectorA PDA detector acquires the entire UV spectrum for each peak, which is useful for peak purity assessment and method development by identifying the optimal detection wavelength.

Visualizations

Experimental Workflow for HPLC Method Validation

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Define Validation Protocol & Acceptance Criteria specificity Specificity & System Suitability protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Final Validation Report data_analysis->report G cluster_quantitative Quantitative Tests (Assay & Impurities) Method Analytical Method Validation Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity_Q Specificity Method->Specificity_Q LOQ Quantitation Limit Method->LOQ Linearity Linearity Method->Linearity Range Range Method->Range Specificity_ID Specificity Method->Specificity_ID LOD Detection Limit (Impurities Only) LOQ->LOD

References

A Comparative Study of Catalysts for the Synthesis of 3-Cyano-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for the synthesis of 3-Cyano-2,4-dinitrobenzoic acid, a potentially valuable intermediate in pharmaceutical and materials science. The synthesis of this molecule presents challenges due to the presence of multiple functional groups. This document outlines a key synthetic step and compares the efficacy of different catalysts in facilitating this transformation, supported by hypothetical experimental data.

A plausible and efficient route to synthesize this compound involves the diazotization of 3-Amino-2,4-dinitrobenzoic acid followed by a cyanation reaction, commonly known as the Sandmeyer reaction. The choice of catalyst for the cyanation step is critical for achieving high yield and purity. This guide focuses on a comparative study of different copper-based catalysts for this transformation.

Experimental Workflow

The general experimental workflow for the catalytic synthesis of this compound is depicted below. This process involves the initial formation of a diazonium salt from 3-Amino-2,4-dinitrobenzoic acid, which is then reacted with a cyanide source in the presence of a catalyst.

experimental_workflow cluster_prep Diazonium Salt Preparation cluster_catalysis Catalytic Cyanation (Sandmeyer Reaction) cluster_workup Product Isolation and Purification start 3-Amino-2,4-dinitrobenzoic acid diazonium 3-Carboxy-2,6-dinitrophenyldiazonium chloride start->diazonium 1. Dissolve 2. Cool (0-5 °C) reagent1 HCl / H2O reagent1->start reagent2 NaNO2 (aq) reagent2->diazonium Add dropwise reaction Reaction Mixture diazonium->reaction Add to catalyst/cyanide solution catalyst Catalyst (e.g., CuCN, CuCl, etc.) catalyst->reaction cyanide KCN Solution cyanide->reaction product Crude 3-Cyano-2,4- dinitrobenzoic acid reaction->product Stir at controlled temp. quench Quenching (e.g., with water) product->quench filtration Filtration quench->filtration purification Recrystallization filtration->purification final_product Pure 3-Cyano-2,4- dinitrobenzoic acid purification->final_product

Figure 1. Experimental workflow for the synthesis of this compound.

Catalyst Performance Comparison

The following table summarizes the performance of different copper-based catalysts in the Sandmeyer cyanation of 3-carboxy-2,6-dinitrophenyldiazonium chloride. The data presented is based on hypothetical yet realistic outcomes for this type of reaction.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
CuCN 106028598
CuCl 106037897
CuBr 106037596
Cu₂O 107046595
CuSO₄ 107064590
None 07012<10-

Analysis of Catalyst Performance:

Based on the data, Copper(I) cyanide (CuCN) is the most effective catalyst for this transformation, providing the highest yield and purity in the shortest reaction time. Copper(I) halides (CuCl and CuBr) also demonstrate good catalytic activity. Copper(II) salts like CuSO₄ are significantly less effective, highlighting the importance of the copper(I) oxidation state in the Sandmeyer reaction mechanism. The uncatalyzed reaction shows a negligible yield, confirming the essential role of the catalyst.

Experimental Protocols

1. Preparation of 3-carboxy-2,6-dinitrophenyldiazonium chloride:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-Amino-2,4-dinitrobenzoic acid (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL of water) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution of the diazonium salt is used immediately in the next step.

2. Catalytic Cyanation (General Procedure):

  • In a separate 500 mL three-necked flask, dissolve the catalyst (0.01 mol) and potassium cyanide (0.15 mol) in water (100 mL).

  • Warm the catalyst solution to the desired reaction temperature as indicated in the data table.

  • Slowly add the cold diazonium salt solution to the catalyst solution under vigorous stirring. Control the rate of addition to maintain the reaction temperature and manage gas evolution (N₂).

  • After the addition is complete, continue stirring the reaction mixture at the specified temperature for the indicated duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and air-dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

This guide provides a framework for a comparative study of catalysts for the synthesis of this compound. The provided data and protocols can serve as a starting point for further optimization and development of a robust synthetic method for this compound. Researchers are encouraged to adapt and refine these procedures based on their specific laboratory conditions and safety protocols.

A Comparative Guide to the Predicted Biological Activity of 3-Cyano-2,4-dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. Nitroaromatic compounds, in particular, have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the predicted biological activities of a novel scaffold: 3-Cyano-2,4-dinitrobenzoic acid and its derivatives. Due to the limited publicly available data on this specific class of compounds, this guide will draw objective comparisons from structurally related molecules, including dinitrobenzoic acid and cyano-containing compounds, supported by experimental data from existing literature. Furthermore, detailed experimental protocols are provided to guide researchers in the potential evaluation of these novel derivatives.

Predicted Biological Activities: A Comparative Analysis

The biological activity of this compound derivatives is likely to be influenced by the synergistic or antagonistic effects of its key functional groups: the dinitro-substituted benzoic acid core and the cyano group.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history as antimicrobial agents. Their mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules[1].

Comparison with Dinitrobenzoic Acid Derivatives:

Derivatives of dinitrobenzoic acid have shown promising antimicrobial effects. For instance, certain 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have demonstrated significant antifungal activity, with some compounds being more active than the reference drug ketoconazole against yeast-like fungi such as Candida albicans and C. krusei[2]. The presence of nitro groups on a pyrrole ring has also been shown to enhance antibacterial activity[1].

Comparison with Cyano-Containing Compounds:

The cyano group is a feature in various compounds with notable biological activities. For example, novel α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated antibacterial effectiveness against both gram-positive and gram-negative pathogenic bacteria[3].

Predicted Activity of this compound Derivatives:

Based on these comparisons, it is hypothesized that this compound derivatives, particularly esters and amides, could exhibit potent antimicrobial activity. The electron-withdrawing nature of the two nitro groups and the cyano group may enhance the compound's ability to undergo bioreduction, potentially leading to increased efficacy.

Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassOrganism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesCandida albicans, C. kruseiMore active than ketoconazole[2]
4-nitro-1,2-phenylendiamine metal complexesStreptococcus mutans40.7 mm inhibition zone[1]
Unsaturated 2-cyanoacetamide derivativesGram-positive and Gram-negative bacteriaModerate to high mean zones of inhibition[3]
Anticancer Activity

The dinitroaromatic and cyano moieties are also present in various anticancer agents. The mechanism of action for nitroaromatic anticancer compounds can involve their ability to act as alkylating agents or their bioreduction in hypoxic tumor environments to form cytotoxic species[4][5][6].

Comparison with Dinitrobenzoic Acid Derivatives:

Benzoic acid derivatives, in general, have been investigated for their anticancer properties. For example, 3,4-dihydroxybenzoic acid has been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs)[7][8]. Twenty-seven nitrated and non-nitrated compounds have been synthesized and tested for their growth inhibitory activity on three human cancer cells lines, with five compounds exhibiting high antiproliferative activity (IC50 < 8.5 μM)[4].

Comparison with Cyano-Containing Compounds:

Several cyano-containing compounds have demonstrated potent anticancer activity. For instance, novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives have shown remarkable antiproliferative activity against HCT116 cells, with an IC50 value of 0.28 μM, by targeting the STAT3 signaling pathway[9].

Predicted Activity of this compound Derivatives:

The combination of dinitro and cyano groups on a benzoic acid scaffold suggests that derivatives of this compound could possess significant anticancer potential. These compounds may act through multiple mechanisms, including DNA alkylation, HDAC inhibition, or targeting specific signaling pathways.

Table 2: Comparative Anticancer Activity of Structurally Related Compounds

Compound ClassCell Line(s)Activity Metric (e.g., IC50)Reference
Nitrated and non-nitrated aromatic compoundsHuman cancer cell linesIC50 < 8.5 μM for 5 compounds[4]
3,4-dihydroxybenzoic acidHCT-116 and HCT-1570% and 68% HDAC activity reduction, respectively[7]
(E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivativesHCT116IC50 = 0.28 μM[9]
Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors is another area of interest.

Comparison with Dinitrobenzoic Acid Derivatives:

A series of benzoic acid derivatives have been synthesized and shown to have inhibitory potential against tyrosinase, with one compound being significantly more potent than the standard inhibitor kojic acid[10]. Furthermore, a study on the inhibition of α-amylase by benzoic acid and its derivatives revealed that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor[11].

Predicted Activity of this compound Derivatives:

Given the documented enzyme inhibitory activities of various benzoic acid derivatives, it is plausible that this compound derivatives could also exhibit inhibitory effects against a range of enzymes. The specific targets would likely depend on the overall structure of the derivative and its ability to fit into the active site of an enzyme.

Table 3: Comparative Enzyme Inhibitory Activity of Structurally Related Compounds

Compound ClassEnzyme TargetActivity Metric (e.g., IC50)Reference
Benzoic acid derivativesTyrosinaseIC50 = 1.09 μM for the most potent compound[10]
Benzoic acid derivativesα-AmylaseIC50 = 17.30 ± 0.73 mM for 2,3,4-trihydroxybenzoic acid[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to assess cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and test inhibitor.

  • Pre-incubation: In a suitable reaction vessel (e.g., cuvette or 96-well plate), mix the enzyme with different concentrations of the inhibitor and incubate for a short period to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The product formation or substrate depletion is measured.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Compound B->C D Incubate Plates C->D E Determine MIC D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for In Vitro Anticancer MTT Assay.

signaling_pathway_example Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation Apoptosis Apoptosis AKT->Apoptosis Gene Transcription->Cell Proliferation Novel Compound Novel Compound Novel Compound->STAT3 Inhibition

Caption: Potential STAT3 Signaling Pathway Inhibition.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Cyano-2,4-dinitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated spectroscopic properties of 3-Cyano-2,4-dinitrobenzoic acid and its structural isomers. Due to the limited availability of direct experimental data for these specific compounds, this analysis is based on established principles of spectroscopy and data from analogous nitroaromatic and cyanobenzoic acid derivatives. The guide is intended to assist researchers in the potential identification and differentiation of these isomers through common spectroscopic techniques.

Predicted Spectroscopic Data for Isomers of Cyano-dinitrobenzoic Acid

The following tables summarize the expected key spectroscopic features for various isomers of cyanodinitrobenzoic acid. These predictions are based on the known effects of substituent positioning on the benzene ring. The isomers considered are:

  • Isomer A: this compound

  • Isomer B: 4-Cyano-2,6-dinitrobenzoic acid

  • Isomer C: 2-Cyano-3,5-dinitrobenzoic acid

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

IsomerAromatic HCarboxylic Acid HPredicted Multiplicity
A (3-Cyano-2,4-dinitro) H-5: ~8.8 (d), H-6: ~8.5 (d)~13-14 (br s)Doublets
B (4-Cyano-2,6-dinitro) H-3/H-5: ~9.0 (s)~13-14 (br s)Singlet
C (2-Cyano-3,5-dinitro) H-4: ~9.2 (d), H-6: ~9.1 (d)~13-14 (br s)Doublets

Note: Predicted chemical shifts are relative and intended for comparative purposes. Actual values may vary.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupIsomer AIsomer BIsomer CCharacteristic Vibrations
Nitrile (C≡N) ~2230-2240~2230-2240~2230-2240Stretching
Nitro (NO₂) Asymmetric ~1540-1560~1540-1560~1540-1560Stretching[1][2][3]
Nitro (NO₂) Symmetric ~1340-1360~1340-1360~1340-1360Stretching[1][2][3]
Carboxylic Acid (C=O) ~1700-1720~1700-1720~1700-1720Stretching
Carboxylic Acid (O-H) ~2500-3300~2500-3300~2500-3300Broad Stretching

Note: The precise positions of the nitro group stretches can be influenced by the electronic environment created by the other substituents.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol

IsomerPredicted λₘₐₓ (nm)Notes
A (3-Cyano-2,4-dinitro) ~240-250, ~290-310Multiple nitro groups on a benzene ring can lead to shifts in absorption bands.[4][5]
B (4-Cyano-2,6-dinitro) ~235-245, ~280-300The steric hindrance from the ortho nitro groups may cause a slight blue shift compared to less hindered isomers.
C (2-Cyano-3,5-dinitro) ~245-255, ~295-315The electronic interactions between the substituents will influence the exact position of the absorption maxima.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺)Key Fragmentation Peaks
A, B, C m/z 253[M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺, [M-NO₂-CO]⁺

Note: All isomers will have the same molecular weight and thus the same molecular ion peak. Differentiation will depend on the relative abundances of fragment ions, which may vary slightly based on the stability of the resulting fragments.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of organic compounds. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile compounds.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Differentiation Synthesis Synthesize/Isolate Isomers MS Mass Spectrometry (MS) Synthesis->MS Analyze each isomer NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Analyze each isomer IR IR Spectroscopy Synthesis->IR Analyze each isomer UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Analyze each isomer MS_Data Confirm Molecular Weight (m/z = 253) MS->MS_Data NMR_Data Differentiate by: - Number of Signals - Splitting Patterns - Chemical Shifts NMR->NMR_Data IR_Data Confirm Functional Groups: - C≡N - NO₂ - COOH IR->IR_Data UV_Data Compare λₘₐₓ for Conjugation Differences UV_Vis->UV_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the spectroscopic differentiation of cyanodinitrobenzoic acid isomers.

References

Comparative Performance Analysis of 3-Cyano-2,4-dinitrobenzoic acid in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative performance overview of 3-Cyano-2,4-dinitrobenzoic acid in several key laboratory assays. Due to the limited availability of direct experimental data for this specific compound, its performance is presented hypothetically based on the known activities of structurally related nitroaromatic compounds. For comparative purposes, well-characterized alternative compounds are included with their established experimental data. This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential applications and evaluation methods for novel chemical entities.

Derivatization Agent for Alcohol Identification

Dinitrobenzoic acids are widely used as derivatizing agents to identify unknown alcohols and amines by converting them into crystalline esters with sharp, well-defined melting points.[1] The performance of this compound in this application is compared with the commonly used reagent, 3,5-Dinitrobenzoic acid.

Performance Comparison
FeatureThis compound (Hypothetical)3,5-Dinitrobenzoic acid (Experimental)
Derivative Melting Point (°C) Melting Point (°C)
Methanol110-112108-109[2]
Ethanol93-9591-92[2]
n-Butanol65-6763-64[2]
Isoamyl alcohol63-6561-62[2]

Rationale for Hypothetical Data: The addition of a cyano group, an electron-withdrawing group, to the aromatic ring is expected to slightly increase the polarity and potentially alter the crystal lattice of the resulting ester derivatives. This may lead to modest changes in melting points compared to the derivatives of 3,5-dinitrobenzoic acid.

Experimental Protocol: Derivatization of Alcohols

This protocol describes a microwave-assisted synthesis of 3,5-dinitrobenzoate derivatives of alcohols, adapted for the hypothetical use of this compound.[2]

  • In a clean, dry round-bottom flask, mix 1 g of this compound with 1 mL of the alcohol to be identified.

  • Add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture under microwave irradiation for 3 minutes at 70°C.

  • After cooling, add ice-cold water to the reaction mixture to precipitate the dinitrobenzoate ester.

  • Filter the precipitate and wash with an aqueous sodium bicarbonate solution to remove any unreacted acid.

  • Recrystallize the pure derivative from a suitable solvent (e.g., ethanol).

  • Determine the melting point of the dried crystalline derivative.

G Alcohol Alcohol Reaction Mixture Reaction Mixture Alcohol->Reaction Mixture This compound This compound This compound->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Microwave (70°C) Microwave (70°C) Precipitation Precipitation Microwave (70°C)->Precipitation Filtration & Wash Filtration & Wash Precipitation->Filtration & Wash Recrystallization Recrystallization Filtration & Wash->Recrystallization Crystalline Ester Derivative Crystalline Ester Derivative Recrystallization->Crystalline Ester Derivative Reaction Mixture->Microwave (70°C) G Inhibitor Inhibitor PKC Enzyme PKC Enzyme Inhibitor->PKC Enzyme Binds to Phosphorylated Substrate Phosphorylated Substrate PKC Enzyme->Phosphorylated Substrate Phosphorylates Substrate (Histone H1) Substrate (Histone H1) Substrate (Histone H1)->Phosphorylated Substrate ATP_gamma_32P ATP_gamma_32P ATP_gamma_32P->Phosphorylated Substrate Quantification Quantification Phosphorylated Substrate->Quantification G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation 3-CN-2,4-DNBA This compound 3-CN-2,4-DNBA->Keap1 Modifies Cys residues Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.